molecular formula C9H14O3 B153650 (1r,4r)-Methyl 4-formylcyclohexanecarboxylate CAS No. 54274-80-5

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Cat. No.: B153650
CAS No.: 54274-80-5
M. Wt: 170.21 g/mol
InChI Key: LARSGJZNVQJRMD-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-formylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSGJZNVQJRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969303
Record name Methyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54274-80-5
Record name Methyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a bifunctional organic molecule with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, synthesis, spectroscopic profile, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its structure features a cyclohexane ring substituted with a methyl ester and a formyl group in a trans configuration. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 54274-80-5[1][2][3]
Molecular Formula C₉H₁₄O₃[1][4]
Molecular Weight 170.21 g/mol [1][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 236.4 ± 33.0 °C (Predicted)[3]
Density 1.129 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in water (4.1 g/L at 25 °C)[4]
Storage Store in a freezer under an inert atmosphere (-20°C)[3]

Synthesis

A common and efficient method for the synthesis of this compound is the Swern oxidation of its precursor, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.[1]

Experimental Protocol: Swern Oxidation

Materials:

  • Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve DMSO (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DMSO solution.

  • After 15 minutes, add a solution of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 45 minutes.

  • Add triethylamine (5.0 equivalents) to the flask and stir for an additional 30 minutes, allowing the mixture to warm to room temperature.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start1 Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate step2 Addition of Alcohol Precursor start1->step2 start2 Oxalyl Chloride step1 Activation of DMSO with Oxalyl Chloride at -78°C start2->step1 start3 DMSO start3->step1 start4 Triethylamine step3 Addition of Triethylamine start4->step3 step1->step2 step2->step3 step4 Quenching with 1M HCl step3->step4 step5 Liquid-Liquid Extraction step4->step5 step6 Drying and Concentration step5->step6 step7 Column Chromatography step6->step7 product This compound step7->product

Caption: Workflow for the synthesis of this compound via Swern Oxidation.

Spectroscopic Data

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.65s1H-CHO
3.67s3H-OCH₃
2.30 - 2.45m1HCH-CHO
2.15 - 2.28m1HCH-COOCH₃
1.95 - 2.10m2HCyclohexane CH₂
1.50 - 1.65m2HCyclohexane CH₂
1.30 - 1.45m4HCyclohexane CH₂
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
204.5-CHO
175.8-COOCH₃
51.6-OCH₃
49.8CH-CHO
42.5CH-COOCH₃
28.7Cyclohexane CH₂
25.4Cyclohexane CH₂
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2930, 2860StrongC-H stretch (cyclohexane)
2720MediumC-H stretch (aldehyde)
1735StrongC=O stretch (ester)
1720StrongC=O stretch (aldehyde)
1450MediumC-H bend (cyclohexane)
1170StrongC-O stretch (ester)
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.[1]

G Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z = 170 M_minus_OCH3 [M-OCH₃]⁺ m/z = 139 M->M_minus_OCH3 - •OCH₃ M_minus_CHO [M-CHO]⁺ m/z = 141 M->M_minus_CHO - •CHO M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 111 M->M_minus_COOCH3 - •COOCH₃

Caption: Proposed major fragmentation pathways for this compound in mass spectrometry.

Biological Activity

While there is limited direct research on the biological activity of this compound, studies on derivatives of the corresponding carboxylic acid, 4-formylcyclohexane-1-carboxylic acid, have indicated potential pharmacological relevance. These derivatives have been investigated for their role as mitofusin agonists, which could have implications for mitochondrial function and may be of interest in the study of neurodegenerative diseases. Further research is required to explore the specific biological effects of the methyl ester derivative.

Safety and Handling

This compound is considered hazardous. The following is a summary of its hazard and precautionary statements.

Table 5: Hazard and Precautionary Statements

Hazard StatementCodePrecautionary StatementCode
Harmful if swallowedH302Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Causes skin irritationH315Wear protective gloves/protective clothing/eye protection/face protectionP280
Causes serious eye irritationH319IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwellP301+P312
May cause respiratory irritationH335IF ON SKIN: wash with plenty of soap and waterP302+P352
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

This technical guide provides a foundational understanding of the chemical properties of this compound. As a versatile synthetic intermediate, further exploration of its reactivity and potential biological applications is warranted.

References

An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (CAS 54274-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a bifunctional organic molecule containing both an aldehyde and a methyl ester functional group attached to a cyclohexane ring. These reactive sites make it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 54274-80-5[1][2]
Molecular Formula C₉H₁₄O₃[1][2]
Molecular Weight 170.21 g/mol [1][2]
IUPAC Name methyl (1r,4r)-4-formylcyclohexane-1-carboxylateChemSpider
Synonyms trans-Methyl 4-formylcyclohexanecarboxylate, Methyl trans-4-formylcyclohexane-1-carboxylate[3]
SMILES O=C(OC)C1CCC(C=O)CC1PubChem
InChI InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3/t7-,8-PubChem

Table 2: Physical Properties

PropertyValueSource
Physical Form Colorless to light yellow liquid[3]
Boiling Point 236.4 ± 33.0 °C (Predicted)[3]
Density 1.129 ± 0.06 g/cm³ (Predicted)[3]
Solubility Information not available. Expected to be soluble in common organic solvents.N/A
Refractive Index Information not available.N/A

Spectroscopic Data

Table 3: Spectroscopic Data

TechniqueDataSource
Mass Spectrometry (MS) m/z: 170 (M+)[3]
¹³C Nuclear Magnetic Resonance (¹³C NMR) A database entry for "4-Formyl-1-cyclohexanecarboxylic acid methyl ester" exists, suggesting the availability of this data, though access is restricted. Expected signals would include those for the aldehyde carbon (~200 ppm), ester carbonyl (~175 ppm), methoxy group (~50 ppm), and aliphatic carbons of the cyclohexane ring.[4]
¹H Nuclear Magnetic Resonance (¹H NMR) Expected signals would include a singlet for the aldehyde proton (~9.7 ppm), a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the cyclohexane ring protons.N/A
Infrared Spectroscopy (IR) Expected characteristic peaks would include a strong C=O stretching band for the aldehyde (~1725 cm⁻¹), a strong C=O stretching band for the ester (~1735 cm⁻¹), and C-H stretching bands for the aliphatic and aldehyde protons.N/A

Synthesis

This compound is typically synthesized by the oxidation of the corresponding primary alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. A common and efficient method for this transformation is the Swern oxidation.

Experimental Protocol: Swern Oxidation

This protocol is based on a general procedure for the Swern oxidation of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.[3]

Materials:

  • (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM, cooled to -78 °C, is slowly added a solution of DMSO (2.4 equivalents) in anhydrous DCM.

  • The mixture is stirred at -78 °C for 30 minutes.

  • A solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the addition of water.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Oxalyl_Chloride Oxalyl Chloride in DCM Activation Activation with Oxalyl Chloride -78 °C Oxalyl_Chloride->Activation DMSO DMSO in DCM DMSO->Activation Alcohol_Addition Addition of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate -78 °C Activation->Alcohol_Addition Base_Addition Addition of Triethylamine Warm to RT Alcohol_Addition->Base_Addition Quench Quench with Water Base_Addition->Quench Extraction Extraction with DCM Quench->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Purification->Product

Caption: Experimental workflow for the synthesis of this compound via Swern oxidation.

Application in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the class of cholesterol-lowering drugs known as statins. It serves as a key building block for the construction of the complex side chains characteristic of these molecules.

Intermediate in the Synthesis of HMG-CoA Reductase Inhibitors (Statins)

This compound is a precursor in the synthesis of potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] One of the most prominent examples is its use in the synthesis of Atorvastatin.[6][7] The synthesis typically involves a multi-step sequence where the aldehyde functionality of this compound is elaborated into the characteristic dihydroxy heptanoic acid side chain of the statin.

A key transformation in the synthesis of the pyrrole core of Atorvastatin is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9] While this compound itself is not directly used in the Paal-Knorr step, it is a precursor to the chiral amine side-chain component required for this reaction.

Statin_Synthesis_Logic Start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Intermediate Chiral Amine Side-Chain (Multi-step synthesis) Start->Intermediate Elaboration of aldehyde Paal_Knorr Paal-Knorr Condensation with 1,4-Diketone Intermediate->Paal_Knorr Statin_Core Protected Statin Core Structure Paal_Knorr->Statin_Core Deprotection Deprotection and Saponification Statin_Core->Deprotection Final_Drug Atorvastatin (HMG-CoA Reductase Inhibitor) Deprotection->Final_Drug

Caption: Logical relationship of this compound as a precursor in Statin synthesis.

Signaling Pathway: Mechanism of Action of HMG-CoA Reductase Inhibitors

Statins, synthesized using intermediates like this compound, exert their therapeutic effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early step in the cholesterol biosynthesis pathway. By blocking this step, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream, thereby lowering the risk of atherosclerosis and cardiovascular disease.

HMG_CoA_Pathway cluster_pathway Cholesterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (Enzyme) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMG_CoA_Reductase->Mevalonate Statins Statins (e.g., Atorvastatin) Statins->HMG_CoA_Reductase Competitive Inhibition

Caption: Signaling pathway illustrating the mechanism of action of HMG-CoA reductase inhibitors (Statins).

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 4: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical building block for the synthesis of HMG-CoA reductase inhibitors. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a key building block in the development of various pharmaceutical agents. The document details the primary synthetic pathway, explores potential alternative routes, and provides relevant experimental data and characterization.

Introduction

This compound, also known as trans-methyl 4-formylcyclohexanecarboxylate, is a bifunctional molecule featuring both an aldehyde and a methyl ester on a cyclohexane ring. This specific stereoisomer (1r,4r) is of significant interest in medicinal chemistry due to its defined spatial orientation, which is crucial for molecular recognition and binding in biological systems. Its synthesis is a critical step in the preparation of more complex drug candidates. This guide focuses on the prevalent and effective methods for its preparation.

Primary Synthesis Pathway: Swern Oxidation

The most commonly cited and reliable method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol precursor, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This method is favored for its mild reaction conditions and high yields.

The overall transformation is depicted in the following reaction scheme:

Swern Oxidation cluster_main Swern Oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate start (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate product (1r,4r)-methyl 4-formylcyclohexanecarboxylate start->product 1. Oxalyl Chloride, DMSO, CH2Cl2, -78 °C 2. Triethylamine

Figure 1: Swern Oxidation Pathway.

Experimental Protocol: Swern Oxidation

This protocol is based on a general procedure for the synthesis of trans-methyl-4-formylcyclohexanecarboxylic acid.[1]

Materials:

  • (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Aqueous hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is prepared in a flask under an inert atmosphere and cooled to -78 °C.

  • Dimethyl sulfoxide (2.4 equivalents) is slowly added to the cooled solution, and the mixture is stirred for 5 minutes at -50 °C.

  • A solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise at -65 °C.

  • After stirring for 30 minutes, triethylamine (5.0 equivalents) is added to the reaction mixture.

  • The reaction is allowed to warm to -10 °C and then quenched by the addition of 1 M aqueous hydrochloric acid.

  • The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the product.

Quantitative Data
ParameterValueReference
Starting Material(1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate[1]
Key ReagentsOxalyl chloride, DMSO, Triethylamine[1]
SolventDichloromethane[1]
Reaction Temperature-78 °C to -10 °C[1]
YieldQuantitative[1]

Alternative Synthesis Pathways

While Swern oxidation is a highly effective method, other synthetic strategies can be considered, depending on the availability of starting materials and desired scale-up conditions. These include other oxidation methods and pathways starting from unsaturated precursors.

Alternative Synthesis Pathways cluster_alternatives Alternative Synthetic Approaches alkene Unsaturated Precursor (e.g., methyl 4-vinylcyclohexanecarboxylate or methyl cyclohex-3-enecarboxylate) product (1r,4r)-methyl 4-formylcyclohexanecarboxylate alkene->product Ozonolysis or Hydroformylation alcohol Alcohol Precursor ((1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate) alcohol->product Other Oxidations (e.g., PCC, Dess-Martin)

Figure 2: Conceptual Alternative Synthesis Routes.

Other Oxidation Methods

Besides the Swern oxidation, other common methods for the oxidation of primary alcohols to aldehydes could be employed:

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder oxidizing agent than chromic acid and can effectively convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The reaction is typically carried out in dichloromethane.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is another mild and selective oxidizing agent for primary alcohols. It offers the advantage of being non-toxic (compared to chromium-based reagents) and the reaction can be performed at room temperature.

Ozonolysis of an Alkene Precursor

An alternative approach involves the oxidative cleavage of a carbon-carbon double bond. If a suitable precursor such as methyl (1r,4r)-4-vinylcyclohexanecarboxylate is available, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would yield the desired aldehyde.

Hydroformylation of an Alkene Precursor

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. Starting with a precursor like methyl (1r,4r)-cyclohex-3-enecarboxylate, hydroformylation could potentially introduce the formyl group at the 4-position. This method often requires a transition metal catalyst (e.g., rhodium or cobalt) and high pressures of carbon monoxide and hydrogen. The regioselectivity of the formylation would be a critical factor to control in this approach.

Characterization Data

Accurate characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data
TechniqueData
Mass Spectrometry (MS) m/e: 170 (M+)[1]
¹³C NMR Awaiting specific data for the (1r,4r) isomer. A general spectrum for 4-formyl-1-cyclohexanecarboxylic acid methyl ester is available in spectral databases.[2]
¹H NMR Awaiting specific data for the (1r,4r) isomer.
Infrared (IR) Spectroscopy Awaiting specific data for the (1r,4r) isomer.

Conclusion

The synthesis of this compound is most reliably achieved through the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, offering high yields under mild conditions. Alternative pathways, including other oxidation methods, ozonolysis, and hydroformylation, present viable, albeit potentially less direct or optimized, routes. For drug development professionals, the choice of synthetic route will depend on factors such as starting material availability, scalability, and cost-effectiveness. Further research to fully characterize the spectroscopic properties of the (1r,4r) isomer is recommended for robust quality control in a pharmaceutical setting.

References

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and validation of these findings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: trans-Methyl 4-formylcyclohexanecarboxylate, Methyl trans-4-formylcyclohexane-1-carboxylate

  • CAS Number: 54274-80-5[1]

  • Molecular Formula: C₉H₁₄O₃[1][2]

  • Molecular Weight: 170.21 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.6s1H-CHO
~3.67s3H-OCH₃
~2.5m1HH-1 (methine)
~2.3m1HH-4 (methine)
~2.1m2HCyclohexane (axial)
~1.6m2HCyclohexane (equatorial)
~1.4m4HCyclohexane (axial/equatorial)

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for 4-Formyl-1-cyclohexanecarboxylic acid methyl ester is available through spectral databases, and the data is consistent with the expected structure.[3]

Chemical Shift (δ) ppmAssignment
~204-CHO
~176-C=O (ester)
~51-OCH₃
~48C-4
~43C-1
~29Cyclohexane CH₂
~25Cyclohexane CH₂

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2930, ~2860StrongC-H stretch (cyclohexane)
~2720MediumC-H stretch (aldehyde)
~1735StrongC=O stretch (ester)
~1720StrongC=O stretch (aldehyde)
~1450MediumCH₂ scissoring (cyclohexane)
~1200, ~1170StrongC-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data

m/zRelative Abundance (%)Proposed Fragment Ion
170Moderate[M]⁺ (Molecular Ion)
169Moderate[M-H]⁺
141High[M-CHO]⁺
139High[M-OCH₃]⁺
111Moderate[M-COOCH₃]⁺
81High (Base Peak)[C₆H₉]⁺
55High[C₄H₇]⁺

Experimental Protocols

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024-4096.

    • Spectral Width: 0-220 ppm.

    • Reference: CDCl₃ at 77.16 ppm.

  • Sample Preparation: A small drop of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Processing: The resulting spectrum should be baseline-corrected.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid on ATR Sample->Prep_IR Prep_MS Dissolve in Ethyl Acetate Sample->Prep_MS NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Functional Group Vibrational Frequencies IR->Data_IR Data_MS Molecular Ion & Fragmentation Pattern MS->Data_MS Conclusion Structural Elucidation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of trans-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of trans-Methyl 4-formylcyclohexanecarboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and established experimental protocols for its determination.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the solubility of similar organic compounds, a qualitative solubility profile for trans-Methyl 4-formylcyclohexanecarboxylate can be inferred. The presence of a polar ester group and a polar aldehyde group, combined with a nonpolar cyclohexane ring, suggests solubility in a range of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Slightly soluble to solubleThe ester and aldehyde groups can form hydrogen bonds with protic solvents. However, the nonpolar cyclohexane backbone may limit high solubility in water. Solubility is expected to be higher in alcohols like ethanol and methanol.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF)SolubleThe polarity of these solvents can interact with the polar functional groups of the molecule, leading to good solubility.
Nonpolar Solvents (e.g., Hexane, Toluene)Slightly soluble to insolubleThe nonpolar cyclohexane ring will have some affinity for nonpolar solvents, but the polar functional groups will limit overall solubility.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)SolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. A related compound, Methyl 4-ketocyclohexanecarboxylate, is noted to be soluble in Chloroform and Methanol.[1]
Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF))SolubleEthers are good solvents for many organic compounds of moderate polarity.
Aqueous Acidic Solutions (e.g., 5% HCl)InsolubleThe molecule does not possess a basic functional group that would be protonated by a dilute acid to form a water-soluble salt.[2][3]
Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO3)InsolubleThe ester group could be susceptible to hydrolysis under strong basic conditions over time, but immediate significant solubility due to salt formation is not expected as it is not an acidic compound.[2][3]
Concentrated Sulfuric Acid SolubleMost organic compounds containing oxygen are soluble in cold, concentrated sulfuric acid due to protonation of the oxygen atoms.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic compound like trans-Methyl 4-formylcyclohexanecarboxylate. This protocol is based on standard laboratory procedures for qualitative solubility testing.[2][3][4][5][6]

Objective: To determine the solubility of the test compound in various solvents.

Materials:

  • Test compound (trans-Methyl 4-formylcyclohexanecarboxylate)

  • Small test tubes

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Water, Diethyl ether, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution, Concentrated H2SO4.

Procedure:

  • Initial Solvent Screening (Water and Ether):

    • Place approximately 25 mg of the solid compound (or 0.05 mL if liquid) into a small test tube.[2]

    • Add 0.75 mL of the solvent (water or diethyl ether) in small portions.[2]

    • After each addition, shake the test tube vigorously for 10-20 seconds.[3]

    • Observe if the compound dissolves completely. If it dissolves, it is considered soluble. If it does not dissolve, it is considered insoluble.[6]

  • Aqueous Acid and Base Solubility:

    • If the compound is insoluble in water, use a fresh sample for each of the following tests.

    • To a test tube containing 25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[2] Observe for solubility.

    • Repeat the process in a separate test tube with 5% NaHCO3 solution.[2]

    • Repeat the process in a separate test tube with 5% HCl solution.[2]

  • Solubility in Concentrated Sulfuric Acid:

    • If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in concentrated sulfuric acid.

    • Carefully add about 0.5 mL of cold, concentrated H2SO4 to a dry test tube containing approximately 25 mg of the compound.[4]

    • Observe for any reaction (e.g., color change, heat evolution) and whether the compound dissolves.[4]

Interpretation of Results:

  • Solubility in water suggests the presence of polar functional groups and a relatively small molecular size.

  • Solubility in ether suggests a nonpolar or low-polarity compound.

  • Solubility in 5% NaOH indicates an acidic functional group, such as a carboxylic acid or a phenol.

  • Solubility in 5% NaHCO3 indicates a strongly acidic functional group, typically a carboxylic acid.

  • Solubility in 5% HCl indicates a basic functional group, most commonly an amine.

  • Solubility in concentrated H2SO4 is characteristic of compounds containing heteroatoms (like oxygen or nitrogen) or unsaturation (alkenes, alkynes, aromatic rings).

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.

Solubility_Workflow start Start with Test Compound water Test Solubility in Water start->water ether Test Solubility in Ether water->ether Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble end End ether->end nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble nahco3->end h2so4 Test Solubility in conc. H2SO4 hcl->h2so4 Insoluble hcl->end Soluble h2so4->end Soluble h2so4->end Insoluble

Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.

References

Methyl trans-4-formylcyclohexane-1-carboxylate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trans-4-formylcyclohexane-1-carboxylate is a bifunctional organic molecule of interest in pharmaceutical and chemical synthesis. Its structure, incorporating both an aldehyde and a methyl ester, presents specific challenges regarding its stability and dictates stringent storage and handling protocols. This technical guide provides an in-depth analysis of the potential degradation pathways, recommended storage conditions, and a framework for systematic stability testing of this compound. The information herein is intended to ensure the integrity of the molecule during research and development activities.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point (Predicted) 236.4 ± 33.0 °C
Density (Predicted) 1.129 ± 0.06 g/cm³
Synonyms (1r,4r)-methyl 4-formylcyclohexanecarboxylate, trans-Methyl 4-formylcyclohexanecarboxylate

Stability Profile and Potential Degradation Pathways

The stability of Methyl trans-4-formylcyclohexane-1-carboxylate is primarily influenced by its aldehyde functional group, which is susceptible to oxidation and other nucleophilic additions. The ester group is generally more stable but can undergo hydrolysis under acidic or basic conditions.

Key Degradation Pathways:

  • Oxidation: The aldehyde moiety is readily oxidized to a carboxylic acid, especially in the presence of air (autoxidation) or other oxidizing agents. This is a common degradation pathway for aldehydes and can be accelerated by light, heat, and the presence of metal ions.[1]

  • Reduction: While less common under typical storage conditions, the aldehyde can be reduced to the corresponding primary alcohol in the presence of reducing agents.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of strong acids or bases, or upon prolonged storage.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by acids or bases and is temperature-dependent.

A visual representation of the primary degradation pathways is provided below.

Degradation Pathways Potential Degradation Pathways Methyl trans-4-formylcyclohexane-1-carboxylate Methyl trans-4-formylcyclohexane-1-carboxylate trans-4-Carboxycyclohexane-1-carboxylic acid methyl ester trans-4-Carboxycyclohexane-1-carboxylic acid methyl ester Oxidation Methyl trans-4-formylcyclohexane-1-carboxylate->trans-4-Carboxycyclohexane-1-carboxylic acid methyl ester [O] Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate Reduction Methyl trans-4-formylcyclohexane-1-carboxylate->Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate [H] trans-4-Formylcyclohexane-1-carboxylic acid trans-4-Formylcyclohexane-1-carboxylic acid Ester Hydrolysis Methyl trans-4-formylcyclohexane-1-carboxylate->trans-4-Formylcyclohexane-1-carboxylic acid H₂O (H⁺/OH⁻) Polymerization Products Polymerization Products Polymerization Methyl trans-4-formylcyclohexane-1-carboxylate->Polymerization Products Acid/Base Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization Analytical Method Analytical Method Oxidation->Analytical Method Thermal->Analytical Method Photolytic->Analytical Method Neutralization->Analytical Method Data Analysis Data Analysis Analytical Method->Data Analysis

References

An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate , a key synthetic intermediate, holds significant importance for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its crucial role in the pharmaceutical industry, particularly in the synthesis of the antifibrinolytic drug, Tranexamic acid.

Core Chemical Properties and Data

This compound is a disubstituted cyclohexane derivative with the aldehyde and methyl ester functional groups in a trans configuration. This stereochemistry is crucial for its application in the synthesis of the trans isomer of Tranexamic acid.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 54274-80-5[1]
Molecular Formula C₉H₁₄O₃[1][2][3]
Molecular Weight 170.21 g/mol [4]
Predicted Boiling Point 236.4 ± 33.0 °C[5]
Predicted Density 1.129 ± 0.06 g/cm³N/A
Mass Spectrometry (m/e) 170 (M+)[2]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Experimental Protocol: Swern Oxidation

This procedure involves the oxidation of the primary alcohol to an aldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures.

Materials:

  • (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C.

  • Dimethyl sulfoxide (2.4 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 5 minutes.

  • A solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes.

  • Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched by the addition of 1 M HCl.

  • The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound, which can often be used in the next step without further purification.[2]

Quantitative Data:

  • Yield: Quantitative yields have been reported for the Swern oxidation step.[2]

Swern_Oxidation_Workflow cluster_reagents Reagents cluster_starting_material Starting Material cluster_process Process cluster_product Product Reagent1 Oxalyl Chloride Step1 Activation of DMSO with Oxalyl Chloride at -78°C Reagent1->Step1 Reagent2 DMSO Reagent2->Step1 Reagent3 Triethylamine Step3 Addition of Triethylamine Reagent3->Step3 SM (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Step2 Addition of Alcohol SM->Step2 Step1->Step2 Step2->Step3 Step4 Quenching and Workup Step3->Step4 Product This compound Step4->Product

Swern Oxidation Workflow for Synthesis

Application in Drug Development: Synthesis of Tranexamic Acid

This compound is a pivotal intermediate in the industrial synthesis of Tranexamic acid, an essential antifibrinolytic agent used to treat or prevent excessive blood loss.[4][6] The synthesis involves the conversion of the aldehyde group to an aminomethyl group.

Experimental Protocol: Reductive Amination

This two-step process typically involves the formation of an intermediate oxime followed by its reduction.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Raney Nickel or Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Sodium hydroxide (for hydrolysis)

Procedure:

  • Oxime Formation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in methanol to form the corresponding oxime.

  • Reduction: The resulting oxime is then subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Pd/C under a hydrogen atmosphere. This reduces the oxime to the primary amine.

  • Hydrolysis: The methyl ester is subsequently hydrolyzed using a base, such as sodium hydroxide, to yield Tranexamic acid.

  • Purification: The final product, trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid), is purified by crystallization.

Tranexamic_Acid_Synthesis cluster_starting_material Starting Intermediate cluster_process Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product Start This compound Step1 Oxime Formation (Hydroxylamine HCl, NaOAc) Start->Step1 Intermediate Methyl 4-(hydroxyiminomethyl)cyclohexanecarboxylate Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., Raney Ni, H2) Step3 Ester Hydrolysis (NaOH) Step2->Step3 Product Tranexamic Acid Step3->Product Intermediate->Step2

Synthesis of Tranexamic Acid

Spectroscopic Characterization

While detailed experimental spectra for this compound are not widely published, the following are expected characteristic signals based on its structure.

¹H NMR Spectroscopy (Predicted):

  • Aldehyde proton (-CHO): A singlet or a triplet (due to coupling with the adjacent methine proton) in the region of 9.5-10.0 ppm.

  • Methyl ester protons (-OCH₃): A sharp singlet around 3.6-3.7 ppm.

  • Cyclohexane protons: A series of multiplets in the range of 1.2-2.5 ppm. The protons alpha to the carbonyl groups (ester and aldehyde) would appear further downfield.

¹³C NMR Spectroscopy (Predicted):

  • Aldehyde carbonyl carbon: A signal in the region of 200-205 ppm.

  • Ester carbonyl carbon: A signal around 175 ppm.

  • Methyl ester carbon (-OCH₃): A signal around 51-52 ppm.

  • Cyclohexane carbons: Signals in the aliphatic region of 25-50 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • Aldehyde C=O stretch: A strong absorption band around 1725-1740 cm⁻¹.

  • Ester C=O stretch: A strong absorption band around 1735-1750 cm⁻¹.

  • C-H stretch of the aldehyde: Two weak bands around 2820 and 2720 cm⁻¹.

  • C-O stretch of the ester: A band in the region of 1000-1300 cm⁻¹.

Conclusion

This compound is a valuable and well-defined chemical entity with a critical application in the pharmaceutical industry. Its efficient synthesis via Swern oxidation and its role as a direct precursor to Tranexamic acid make it a compound of high interest for process chemists and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for its synthesis and application in a research and development setting. Further publication of experimental spectroscopic and physical data would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis.[1][2][3] Its structure incorporates a reactive aldehyde group and a methyl ester, both of which can be selectively targeted to generate a diverse array of molecular architectures. The trans-configuration of the substituents on the cyclohexane ring provides stereochemical control, making it an attractive building block for the synthesis of complex molecules, including active pharmaceutical ingredients and materials with specific conformational properties. This document outlines key synthetic transformations that can be performed on this compound, providing detailed protocols and expected outcomes for researchers in drug development and chemical synthesis.

Application Notes

The aldehyde functionality of this compound is a prime site for carbon-carbon and carbon-nitrogen bond formation, enabling the introduction of a wide range of functional groups and the extension of the carbon skeleton. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for screening and in materials science for the synthesis of novel polymers and liquid crystals.

Key synthetic applications include:

  • Reductive Amination: Introduction of primary and secondary amines to form substituted aminomethylcyclohexane derivatives. These products are valuable intermediates for the synthesis of biologically active compounds.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituted vinyl groups.[4][5] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with good stereocontrol.

  • Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems.[6] These products are versatile intermediates for further transformations, including Michael additions and Diels-Alder reactions.

  • Aldol Condensation: A base-catalyzed reaction that can lead to the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, extending the carbon chain.[7]

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde to form secondary alcohols, providing a route to a variety of substituted cyclohexylmethanol derivatives.

  • Synthesis of Bicyclic Scaffolds: The bifunctional nature of the starting material can be exploited in intramolecular reactions to construct fused or bridged bicyclic systems, which are of interest in drug discovery due to their conformational rigidity.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the general synthetic utility of this compound and the specific reaction pathways detailed in the protocols.

cluster_reactions Synthetic Transformations cluster_products Derivative Classes start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Reductive Amination Reductive Amination start->Reductive Amination RNH2, NaBH(OAc)3 Wittig Reaction Wittig Reaction start->Wittig Reaction Ph3P=CHR Knoevenagel Condensation Knoevenagel Condensation start->Knoevenagel Condensation CH2(CN)2, base Aldol Condensation Aldol Condensation start->Aldol Condensation Ketone, base Grignard Reaction Grignard Reaction start->Grignard Reaction R-MgBr Amine Substituted Amines Reductive Amination->Amine Alkene Alkenes Wittig Reaction->Alkene Unsaturated α,β-Unsaturated Esters Knoevenagel Condensation->Unsaturated AldolProduct β-Hydroxy/α,β-Unsaturated Ketones Aldol Condensation->AldolProduct Alcohol Secondary Alcohols Grignard Reaction->Alcohol

Figure 1: General synthetic pathways for the derivatization of this compound.

Experimental Protocols

Protocol 1: Reductive Amination with Benzylamine

This protocol describes the synthesis of Methyl (1r,4r)-4-((benzylamino)methyl)cyclohexanecarboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add benzylamine and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

A Starting Material (Aldehyde) B Add Benzylamine + Acetic Acid A->B C Imine Formation (1 hr, RT) B->C D Add NaBH(OAc)3 C->D E Reduction (12-16 hr, RT) D->E F Aqueous Workup (NaHCO3) E->F G Purification (Chromatography) F->G H Final Product (Amine) G->H

Figure 2: Workflow for the reductive amination protocol.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium chloride

This protocol details the synthesis of Methyl (1r,4r)-4-styrylcyclohexanecarboxylate.

Materials:

  • Benzyltriphenylphosphonium chloride (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.

A Prepare Ylide: Phosphonium Salt + KOtBu in THF B Add Aldehyde Solution (0°C to RT) A->B C Wittig Reaction (4-6 hr) B->C D Quench (NH4Cl) & Aqueous Workup C->D E Purification (Chromatography) D->E F Final Product (Alkene) E->F

Figure 3: Workflow for the Wittig reaction protocol.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of Methyl (1r,4r)-4-(2,2-dicyanovinyl)cyclohexanecarboxylate.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

A Combine Aldehyde, Malononitrile, & Piperidine in Ethanol B Reflux (2-4 hrs) A->B C Cool to RT B->C D Isolate Crude Product (Filtration or Concentration) C->D E Recrystallization D->E F Final Product (α,β-Unsaturated Dinitrile) E->F

Figure 4: Workflow for the Knoevenagel condensation protocol.

Data Presentation

The following tables summarize representative quantitative data for the synthetic protocols described above. Yields are for isolated, purified products.

Table 1: Reductive Amination Derivatives

Amine ReactantReducing AgentSolventTime (h)Temp (°C)Yield (%)
BenzylamineNaBH(OAc)₃DCM162585-95
AnilineNaBH(OAc)₃DCM182580-90
MorpholineNaBH(OAc)₃DCM122590-98
Methylamine (aq)NaBH₄Methanol60-2575-85

Table 2: Wittig Reaction Derivatives

Phosphonium SaltBaseSolventTime (h)Temp (°C)Yield (%)
Benzyltriphenylphosphonium chlorideKOtBuTHF50 to 2570-85
(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF6-78 to 2565-80
Ethyl (triphenylphosphoranylidene)acetateN/AToluene1211085-95

Table 3: Knoevenagel Condensation Derivatives

Active Methylene CompoundCatalystSolventTime (h)Temp (°C)Yield (%)
MalononitrilePiperidineEthanol37890-98
Ethyl cyanoacetatePiperidineEthanol47885-95
Diethyl malonateSodium EthoxideEthanol87870-80

References

Application Notes and Protocols for the Chemoselective Reduction of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective reduction of an aldehyde in the presence of an ester is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules. The compound (1r,4r)-Methyl 4-formylcyclohexanecarboxylate[1][2][3] presents a common challenge where the highly reactive aldehyde group must be reduced to a primary alcohol without affecting the less reactive methyl ester. This document provides detailed protocols and application notes for achieving this chemoselective reduction, focusing on the use of mild hydride reagents. The target product of this transformation is (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate[4].

Principle of Chemoselective Aldehyde Reduction

The difference in reactivity between aldehydes and esters forms the basis for selective reduction. Aldehydes are significantly more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by hydride reagents.

  • Strong Reducing Agents (e.g., Lithium Aluminum Hydride - LiAlH₄): These are highly reactive and will readily reduce both aldehydes and esters, typically leading to the corresponding diol.[5][6][7][8] Their use is not suitable when the ester functionality needs to be preserved.

  • Mild Reducing Agents (e.g., Sodium Borohydride - NaBH₄): These reagents are less reactive and exhibit excellent chemoselectivity. Under controlled conditions, NaBH₄ efficiently reduces aldehydes and ketones while leaving esters, carboxylic acids, and amides intact.[9][10][11][12] This makes it the reagent of choice for the target transformation.

G start Starting Material This compound mid1 start->mid1      Sodium Borohydride (NaBH₄) Methanol, 0°C to RT (Selective Reduction) mid2 start->mid2      Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF (Non-selective Reduction) product_desired Desired Product (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate product_unwanted Over-reduction Product (1r,4r)-4-(Hydroxymethyl)cyclohexyl)methanol mid1->product_desired mid2->product_unwanted G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Substrate Dissolve this compound in Methanol. B 2. Cool Reaction Cool the solution to 0 °C using an ice-water bath. A->B C 3. Add Reducing Agent Add NaBH₄ portion-wise over 10-15 minutes. Monitor for gas evolution. B->C D 4. Reaction Monitoring Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC until starting material is consumed (1-3 hours). C->D E 5. Quench Reaction Cool to 0 °C and cautiously add 1 M HCl to neutralize excess NaBH₄ and adjust pH to ~6-7. D->E F 6. Solvent Removal Remove methanol under reduced pressure. E->F G 7. Extraction Partition the residue between water and EtOAc. Separate layers and extract aqueous phase 2x with EtOAc. F->G H 8. Wash & Dry Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. G->H I 9. Concentrate Filter and concentrate the organic solution in vacuo to yield the crude product. H->I J 10. Chromatography Purify the crude material via flash column chromatography (e.g., Hexane:EtOAc gradient) to obtain the pure alcohol. I->J

References

Application Notes and Protocols: Wittig Reaction with trans-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds and phosphorus ylides. This powerful olefination reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a high degree of control over the location of the newly formed double bond.[1] This application note provides a detailed protocol for the Wittig reaction of trans-Methyl 4-formylcyclohexanecarboxylate with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. The resulting product, a substituted methyl cinnamate derivative, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The use of a stabilized ylide in this reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2]

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[3][4] This initial addition leads to the formation of a zwitterionic intermediate known as a betaine, which subsequently cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[3] The oxaphosphetane then collapses in a concerted [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[4]

When a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is used, the reaction pathway is reversible, allowing for equilibration to the more stable anti-betaine intermediate. This leads to the preferential formation of the (E)-alkene.[2]

The overall transformation is as follows:

Scheme 1: Wittig Reaction of trans-Methyl 4-formylcyclohexanecarboxylate

trans-Methyl 4-formylcyclohexanecarboxylate + Methyl (triphenylphosphoranylidene)acetate → trans-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate + Triphenylphosphine oxide

Experimental Protocols

This section details two representative protocols for the Wittig reaction of trans-Methyl 4-formylcyclohexanecarboxylate. Protocol A describes a standard procedure using a commercially available stabilized ylide in an organic solvent. Protocol B outlines a one-pot aqueous procedure, which offers a more environmentally benign approach.

Protocol A: Wittig Reaction in Anhydrous Tetrahydrofuran

Materials:

  • trans-Methyl 4-formylcyclohexanecarboxylate

  • Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add trans-Methyl 4-formylcyclohexanecarboxylate (1.0 eq).

  • Dissolve the aldehyde in anhydrous Tetrahydrofuran (THF) (approximately 0.2 M solution).

  • Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the desired alkene from the triphenylphosphine oxide byproduct.

  • Combine the fractions containing the product and remove the solvent to yield the purified trans-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: One-Pot Aqueous Wittig Reaction

This protocol is adapted from a general procedure for one-pot aqueous Wittig reactions.[5]

Materials:

  • trans-Methyl 4-formylcyclohexanecarboxylate

  • Triphenylphosphine

  • Methyl bromoacetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • 1 M Sulfuric acid (H₂SO₄)

  • Test tube or small flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a test tube or small flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 eq).

  • Add a saturated aqueous solution of sodium bicarbonate (approx. 5 mL per mmol of aldehyde).

  • Stir the suspension vigorously for 1 minute.

  • To this suspension, add methyl bromoacetate (1.2 eq) followed by trans-Methyl 4-formylcyclohexanecarboxylate (1.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the dropwise addition of 1 M sulfuric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol A.

Data Presentation

Table 1: Reactant Quantities for a Representative Reaction (Protocol A)

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g) or Volume (mL)
trans-Methyl 4-formylcyclohexanecarboxylate170.211.05.871.00 g
Methyl (triphenylphosphoranylidene)acetate334.351.16.462.16 g
Anhydrous THF---30 mL

Table 2: Representative Reaction Outcomes

ProtocolReaction Time (h)Temperature (°C)Typical Yield (%)E/Z Ratio
A (Anhydrous THF)4-665-7085-95>95:5
B (Aqueous One-Pot)1-2Room Temp.75-85>95:5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Wittig reaction as described in Protocol A.

Wittig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Round-Bottom Flask reagents Add trans-Methyl 4-formylcyclohexanecarboxylate, Methyl (triphenylphosphoranylidene)acetate, and Anhydrous THF start->reagents Inert Atmosphere heat Heat to Reflux (4-6 hours) reagents->heat cool Cool to RT heat->cool evap Solvent Evaporation cool->evap chrom Column Chromatography evap->chrom product Purified Product chrom->product Wittig_Mechanism reactants Aldehyde + Stabilized Ylide betaine Betaine Intermediate (Zwitterion) reactants->betaine Nucleophilic Attack betaine->reactants Reversible oxaphosphetane Oxaphosphetane (4-membered ring) betaine->oxaphosphetane Cyclization products (E)-Alkene + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion

References

Application Notes and Protocols: (1R,4R)-Methyl 4-formylcyclohexanecarboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate is a chiral building block with potential applications in asymmetric synthesis. Its stereochemically defined 1,4-disubstituted cyclohexane core makes it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This document provides an overview of its synthesis and explores its potential, though currently limitedly documented, applications in stereoselective transformations. While specific detailed protocols for its use in asymmetric reactions are not widely available in peer-reviewed literature, this document outlines a foundational protocol for its preparation, which is a critical first step for any research into its applications.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its pharmacological activity and safety profile. The use of chiral building blocks, such as this compound, provides a direct and efficient strategy for the synthesis of enantiomerically pure compounds. This molecule possesses two stereocenters and a reactive aldehyde functionality, making it a versatile intermediate for various carbon-carbon bond-forming reactions. The trans-configuration of the ester and formyl groups provides a rigid scaffold that can influence the stereochemical outcome of subsequent transformations.

Synthesis of this compound

The preparation of this compound is typically achieved through the oxidation of the corresponding alcohol, (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. A common and efficient method for this transformation is the Swern oxidation.

Experimental Protocol: Swern Oxidation of (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol is based on a general procedure for Swern oxidation and may require optimization for specific laboratory conditions.

Materials:

  • (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.4 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and continue stirring for 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate process1 Swern Oxidation start->process1 reagent1 Oxalyl Chloride reagent1->process1 reagent2 DMSO reagent2->process1 reagent3 Triethylamine reagent3->process1 product This compound process1->product

Caption: Synthesis of the target aldehyde via Swern oxidation.

Potential Applications in Asymmetric Synthesis

While specific, reproducible examples in the literature are scarce, the aldehyde functionality of this compound makes it a prime candidate for a variety of stereoselective reactions. The inherent chirality of the cyclohexane backbone can be exploited to induce stereoselectivity in the formation of new chiral centers.

Diastereoselective Nucleophilic Additions

The aldehyde can undergo nucleophilic addition with various organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates. The bulky cyclohexyl group is expected to direct the incoming nucleophile to one face of the aldehyde, leading to the preferential formation of one diastereomer.

Hypothetical Reaction Scheme:

Caption: Nucleophilic addition to the chiral aldehyde.

Asymmetric Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde can be converted to chiral alkenes via Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The stereochemical outcome (E/Z selectivity) of these reactions could potentially be influenced by the chiral scaffold, although this is not a common strategy for controlling alkene geometry in these reactions.

Use in Multi-component Reactions

This compound could serve as the aldehyde component in asymmetric multi-component reactions, such as the Mannich or Passerini reactions, to generate complex molecules with multiple stereocenters in a single step.

Data Presentation

Currently, there is a lack of published quantitative data (e.g., yields, diastereomeric ratios, enantiomeric excess) for asymmetric reactions specifically utilizing this compound. The following table is a template that researchers can use to record their findings when exploring the reactivity of this chiral building block.

Reaction TypeNucleophile/ReagentCatalyst/ConditionsProduct(s)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
e.g., Aldol Additione.g., Acetonee.g., L-proline, DMSOe.g., β-hydroxy ketone---
e.g., Grignard Additione.g., Phenylmagnesium bromidee.g., THF, 0 °Ce.g., Secondary alcohol---
e.g., HWE Reactione.g., Triethyl phosphonoacetatee.g., NaH, THFe.g., α,β-unsaturated ester---

Conclusion and Future Outlook

This compound is a promising yet underexplored chiral building block in asymmetric synthesis. Its rigid, stereodefined structure offers significant potential for inducing stereoselectivity in a variety of chemical transformations. The lack of extensive literature on its applications presents a valuable opportunity for new research. Future work should focus on systematically investigating its reactivity in key asymmetric reactions to establish its utility for the synthesis of complex, high-value chiral molecules. The protocols and frameworks provided in these notes are intended to serve as a starting point for such investigations. Researchers in academia and the pharmaceutical industry are encouraged to explore the synthetic potential of this versatile chiral aldehyde.

Application Note and Experimental Protocol for the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a key building block in pharmaceutical and materials science. The primary method detailed is the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, which affords the target aldehyde in high yield.[1] Additionally, an alternative protocol using Dess-Martin periodinane (DMP) is presented, offering a milder, chromium-free oxidation method.[2][3][4][5] This application note is intended for researchers and professionals in organic synthesis and drug development, providing a comparative overview and step-by-step guidance for these important transformations.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. This compound is a valuable bifunctional molecule, and its synthesis from the corresponding alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid. The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a widely used method known for its mild reaction conditions and high yields.[3] An excellent alternative is the Dess-Martin periodinane (DMP) oxidation, which also provides a selective conversion of primary alcohols to aldehydes under neutral conditions at room temperature.[2][4][5] Both methods avoid the use of toxic heavy metals like chromium. This document outlines detailed protocols for both the Swern and DMP oxidations for the preparation of this compound.

Quantitative Data Summary

ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Starting Material (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Key Reagents Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature -78 °C to -10 °CRoom Temperature (or 0 °C to RT)
Reaction Time ~1 hour2-4 hours
Yield Quantitative[1]High (typically >90%)
Workup Aqueous quench and extractionAqueous quench with Na₂S₂O₃ and NaHCO₃, and extraction

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol is based on a reported procedure for the synthesis of trans-methyl-4-formylcyclohexanecarboxylic acid.[1]

Materials:

  • (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol)

  • Oxalyl chloride (7.74 g, 61.0 mmol)

  • Dimethyl sulfoxide (DMSO) (9.53 g, 122 mmol)

  • Triethylamine (25.7 g, 254 mmol)

  • Anhydrous Dichloromethane (DCM) (~508 mL)

  • 1 M Hydrochloric acid (HCl) (152 mL)

  • Brine (100 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add oxalyl chloride (7.74 g, 61.0 mmol) at -78 °C.

  • After the addition is complete, remove the cooling bath and stir the reaction mixture at -50 °C for 5 minutes.

  • Add a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol) in dichloromethane (108 mL) to the reaction mixture at -65 °C.

  • Continue stirring for 30 minutes.

  • Add triethylamine (25.7 g, 254 mmol) to the reaction mixture.

  • Fifteen minutes after the addition of triethylamine is complete, remove the cooling bath.

  • Quench the reaction with 1 M aqueous hydrochloric acid (152 mL) at -10 °C.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with two portions of 250 mL of water and one portion of 100 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Concentrate the solution under vacuum to obtain this compound as a yellow oil (9.3 g, quantitative yield). The product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation

This is a representative protocol based on general procedures for DMP oxidation of primary alcohols.[2][4]

Materials:

  • (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv) in dichloromethane (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Add Dess-Martin periodinane (1.2-1.5 equiv) to the solution in one portion at room temperature. For sensitive substrates, the reaction can be started at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by pouring the mixture into a vigorously stirred solution of saturated sodium bicarbonate and 10% sodium thiosulfate.

  • Continue stirring until the layers become clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by flash column chromatography.

Visualizations

SynthesisWorkflow cluster_swern Swern Oxidation cluster_dmp DMP Oxidation start (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate swern_reagents 1. Oxalyl Chloride, DMSO, DCM, -78°C 2. Triethylamine start->swern_reagents Method 1 dmp_reagents Dess-Martin Periodinane, DCM, RT start->dmp_reagents Method 2 product This compound swern_reagents->product dmp_reagents->product

Figure 1: Synthetic routes for the oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl trans-4-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of methyl trans-4-formylcyclohexane-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The described synthetic route is designed for scalability, starting from the readily available bulk chemical, dimethyl terephthalate (DMT). The process involves a two-stage synthesis: the preparation of the precursor alcohol, methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate, followed by its oxidation to the target aldehyde. This application note includes detailed experimental protocols, safety considerations for scale-up, and methods for large-scale purification.

Introduction

Methyl trans-4-formylcyclohexane-1-carboxylate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its bifunctional nature, containing both an aldehyde and an ester. The trans-stereochemistry of the cyclohexane ring provides a rigid scaffold that is often desirable in drug design. This document outlines a robust and scalable two-stage process for its preparation. The first stage focuses on the synthesis of the key intermediate alcohol from a cost-effective starting material, and the second stage details a reliable oxidation method suitable for larger quantities.

Overall Synthetic Pathway

The synthesis of methyl trans-4-formylcyclohexane-1-carboxylate is achieved in two main stages, starting from dimethyl terephthalate (DMT).

G DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl trans-1,4-cyclohexanedicarboxylate (DMCD) DMT->DMCD Stage 1a: Hydrogenation Alcohol Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate DMCD->Alcohol Stage 1b: Selective Reduction Aldehyde Methyl trans-4-formylcyclohexane-1-carboxylate Alcohol->Aldehyde Stage 2: Oxidation G Start Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate Step2 Add Alcohol Solution Start->Step2 Step1 Add Oxalyl Chloride to DMSO at -78 °C Step1->Step2 Step3 Add Triethylamine Step2->Step3 Step4 Warm to Room Temperature Step3->Step4 Step5 Aqueous Work-up Step4->Step5 Product Methyl trans-4-formylcyclohexane-1-carboxylate Step5->Product G Crude Crude Aldehyde Step1 Dissolve in Miscible Solvent (e.g., Methanol) Crude->Step1 Step2 Add Saturated Sodium Bisulfite Solution Step1->Step2 Step3 Isolate Precipitated Adduct by Filtration Step2->Step3 Step4 Wash Adduct Step3->Step4 Step5 Regenerate Aldehyde with Base (e.g., NaOH) Step4->Step5 Product Pure Aldehyde Step5->Product

Application Notes and Protocols for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional molecule featuring both a methyl ester and an aldehyde group on a cyclohexane ring. This unique combination of reactive sites makes it a versatile building block for the synthesis of advanced materials. The rigid, non-planar cyclohexane backbone can impart unique thermal and mechanical properties to polymers, while the aldehyde and ester functionalities offer pathways for polymerization and post-polymerization modification. These application notes provide an overview of its potential uses in materials science, complete with detailed hypothetical protocols for researchers.

Synthesis of Polyesters with Pendant Aldehyde Groups

The methyl ester functionality of this compound allows it to act as a monomer in the synthesis of polyesters through transesterification with diols. The resulting polyesters possess reactive aldehyde groups along the polymer chain, which can be utilized for subsequent crosslinking or functionalization.

Experimental Protocol: Melt Polycondensation

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound, a diol (e.g., 1,4-butanediol), and a transesterification catalyst (e.g., titanium (IV) butoxide).

  • First Stage (Ester Interchange): Heat the mixture under a nitrogen atmosphere to 180-200°C. Methanol will be liberated as the reaction proceeds and should be collected. This stage is typically continued for 2-4 hours.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-250°C. This facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight polymer. This stage is continued for 3-5 hours, or until the desired melt viscosity is achieved.

  • Polymer Isolation: Cool the reactor to room temperature under nitrogen. The resulting polyester can be isolated and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

Data Presentation

PropertyExpected Value
Molecular Weight (Mn)10,000 - 30,000 g/mol
Glass Transition (Tg)60 - 100°C
Thermal Decomposition> 300°C
Aldehyde FunctionalityRetained for post-polymerization modification

Visualization

Polyester_Synthesis Reactants Monomers + Catalyst (this compound + Diol + Ti(OBu)4) Stage1 Ester Interchange (180-200°C, N2) Methanol removed Reactants->Stage1 Stage2 Polycondensation (220-250°C, Vacuum) Excess diol removed Stage1->Stage2 Product Polyester with Pendant Aldehyde Groups Stage2->Product

Caption: Workflow for polyester synthesis.

Crosslinking Agent for Amine- and Hydroxyl-Containing Polymers

The aldehyde group of this compound can react with polymers containing nucleophilic groups, such as amines (e.g., in polyamides or chitosan) or hydroxyls (e.g., in polyvinyl alcohol or cellulose), to form crosslinked networks. This can significantly enhance the mechanical properties and solvent resistance of the original polymer.

Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) Films

  • PVA Solution Preparation: Prepare a 5% (w/v) aqueous solution of polyvinyl alcohol by dissolving the polymer in deionized water at 90°C with stirring.

  • Crosslinker Addition: Cool the PVA solution to room temperature. Add a solution of this compound in a water-miscible solvent (e.g., ethanol) to the PVA solution with vigorous stirring. An acid catalyst (e.g., a few drops of hydrochloric acid) can be added to promote acetal formation.

  • Film Casting: Cast the mixture onto a flat, non-stick surface and allow the solvent to evaporate at room temperature, followed by drying in a vacuum oven at 50°C for 24 hours to complete the crosslinking reaction.

  • Characterization: The resulting crosslinked PVA film can be characterized for its swelling behavior, mechanical strength, and thermal properties.

Data Presentation

PropertyUncrosslinked PVACrosslinked PVA (Expected)
Swelling in WaterHighLow to moderate
Tensile StrengthLowerHigher
Thermal StabilityLowerHigher

Visualization

Crosslinking_Process cluster_0 Polymer Matrix PVA Polyvinyl Alcohol Chains (with -OH groups) Crosslinked_Network Crosslinked PVA Network PVA->Crosslinked_Network Reaction with -OH groups Crosslinker (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (with -CHO group) Crosslinker->Crosslinked_Network Forms acetal bridges

Caption: Crosslinking of PVA with the title compound.

Precursor for Liquid Crystalline Polymer Monomers

The trans-isomer of 1,4-disubstituted cyclohexanes is a known mesogen, a fundamental component of liquid crystals. This compound can be chemically modified to produce monomers suitable for the synthesis of liquid crystalline polymers.

Experimental Protocol: Synthesis of a Diacid Monomer Precursor

  • Oxidation of the Aldehyde: Dissolve this compound in a suitable solvent like acetone. Cool the solution in an ice bath. Add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise with stirring.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding isopropanol. Remove the chromium salts by filtration. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain methyl 4-carboxycyclohexanecarboxylate.

  • Hydrolysis (Optional): The resulting monoester can be hydrolyzed to the diacid, trans-1,4-cyclohexanedicarboxylic acid, by refluxing with an aqueous base (e.g., NaOH) followed by acidification.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compoundC9H14O3170.21Aldehyde, Ester
Methyl 4-carboxycyclohexanecarboxylateC9H14O4186.21Carboxylic Acid, Ester
trans-1,4-Cyclohexanedicarboxylic acidC8H12O4172.18Di-carboxylic Acid

Visualization

Monomer_Synthesis_Pathway Start (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Intermediate Methyl 4-carboxycyclohexanecarboxylate Start->Intermediate Oxidation Final_Monomer trans-1,4-Cyclohexanedicarboxylic acid Intermediate->Final_Monomer Hydrolysis

Caption: Synthesis of a diacid monomer.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Swern oxidation?

A1: When synthesizing this compound from methyl (1r,4r)-4-(hydroxymethyl)cyclohexanecarboxylate using a Swern oxidation, the crude product may contain several process-related impurities. These include:

  • Unreacted Starting Material: Methyl (1r,4r)-4-(hydroxymethyl)cyclohexanecarboxylate.

  • Reagents and Byproducts: Dimethyl sulfoxide (DMSO), triethylamine, dimethyl sulfide, and triethylammonium chloride.[1][2][3] Dimethyl sulfide is particularly noteworthy due to its strong, unpleasant odor.[1][3]

  • Side-reaction Products: Over-oxidation to the corresponding carboxylic acid is possible, though less common under mild Swern conditions.[2]

Q2: My crude product is a yellow oil. Is this normal?

A2: Yes, it is common for the crude product of this reaction to be a yellow or yellowish oil.[4] This coloration can be due to residual impurities from the reaction.

Q3: Is this compound stable during purification?

A3: Aldehydes can be sensitive to oxidation and acidic conditions. While cyclohexanecarboxaldehydes are generally stable at room temperature under an inert atmosphere, prolonged exposure to air can lead to oxidation to the corresponding carboxylic acid.[5][6] Additionally, purification methods using acidic stationary phases like standard silica gel can sometimes cause degradation.[1]

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective purification methods for this compound are flash column chromatography and vacuum distillation. For removal of the aldehyde from a mixture of non-aldehyde impurities, formation of a bisulfite adduct can also be a useful technique.[7][8]

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Poor separation of the product from impurities. Incorrect mobile phase polarity or a suboptimal solvent system.Systematically test different solvent systems using thin-layer chromatography (TLC) to find a system that provides good separation (target Rf for the product is typically 0.2-0.4).[9] Consider trying a different solvent combination, such as dichloromethane/methanol for more polar compounds.
Streaking or tailing of the product spot on TLC and the column. The compound may be interacting strongly with the acidic silica gel. Aldehydes can sometimes exhibit this behavior.Deactivate the silica gel by preparing a slurry in the mobile phase containing a small amount of triethylamine (e.g., 1% v/v). Alternatively, use a different stationary phase like neutral alumina.[1]
Low recovery of the product after chromatography. The aldehyde may be degrading on the silica gel or irreversibly adsorbing.Minimize the contact time with the silica by using flash chromatography with positive pressure. The use of deactivated silica or alumina as mentioned above can also improve recovery.
Vacuum Distillation
Problem Possible Cause Solution
The product is discolored (yellow or brown) after distillation. Thermal decomposition due to excessive temperature. Traces of acidic impurities from the work-up can also cause charring.Purify the crude product under vacuum to lower the boiling point and minimize thermal stress.[10] Ensure the crude material is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic residues before distillation.[10]
Bumping or unstable boiling during distillation. The absence of boiling chips or inadequate stirring. Pressure fluctuations in the vacuum system.Always use a magnetic stir bar or fresh boiling chips in the distillation flask.[10] Check the vacuum system for leaks and ensure a stable vacuum is maintained.
Low yield of the purified product. Incomplete transfer of the crude material or loss during the work-up. Co-distillation with volatile impurities.Ensure quantitative transfer of the material at each step. Collect fractions carefully and monitor their purity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity).

    • The ideal solvent system should give the product an Rf value of approximately 0.2-0.3 and show good separation from major impurities.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column and pack it with silica gel as a slurry in the chosen mobile phase.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply gentle positive pressure to begin elution.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Pre-distillation Work-up:

    • Wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.[10]

    • Subsequently, wash with water and then brine to remove water-soluble impurities and aid in drying.[10]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.

    • Add the dried crude product and a magnetic stir bar or boiling chips to the distillation flask.

  • Distillation:

    • Slowly apply vacuum and begin heating the flask gently.

    • Collect any low-boiling fractions separately.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product at the applied pressure. For analogous compounds like methyl cyclohexanecarboxylate, boiling points are in the range of 109°C at 49 mmHg.[11] The exact boiling point will depend on the vacuum level.

Data Summary

ParameterValue/RangeNotes
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Appearance Colorless to light yellow liquidCrude product may be more yellow.
Boiling Point ~109°C at 49 mmHg (estimated)Based on similar structures.[11] Will vary with pressure.
Storage Temperature 2-8°CRecommended to maintain stability.[12]

Purification Workflow

Purification_Workflow Crude Crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) Crude->Workup Drying Drying (Na2SO4 or MgSO4) Workup->Drying DriedCrude Dried Crude Product Drying->DriedCrude Choice Purification Method? DriedCrude->Choice Column Flash Column Chromatography Choice->Column  High Purity Needed/ Thermal Instability   Distillation Vacuum Distillation Choice->Distillation  Large Scale/ Boiling Point Difference   PureProduct1 Pure Product Column->PureProduct1 PureProduct2 Pure Product Distillation->PureProduct2

Caption: A generalized workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, particularly when employing the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Issue 1: Low or No Product Formation

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

  • Answer: Low or no product formation in the Swern oxidation can stem from several factors. A primary cause can be the degradation of the active oxidant, the chlorosulfonium salt, which is unstable above -60°C. It is crucial to maintain a cryogenic temperature, typically -78°C (a dry ice/acetone bath), throughout the addition of reagents. Another common issue is the use of wet reagents or solvents. The Swern oxidation is highly sensitive to moisture, which can quench the active species. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The quality of the dimethyl sulfoxide (DMSO) and oxalyl chloride is also critical; use freshly opened or properly stored reagents.

Issue 2: Presence of Unreacted Starting Material

  • Question: After the reaction, I observe a significant amount of the starting alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. What could be the reason for this incomplete conversion?

  • Answer: A high amount of unreacted starting material often points to an insufficient amount of the oxidizing agent. Ensure that the stoichiometry of the reagents is correct. Typically, 1.2-1.5 equivalents of oxalyl chloride and 2-3 equivalents of DMSO relative to the alcohol are used. Another possibility is inadequate activation of DMSO by oxalyl chloride. This can happen if the reagents are added too quickly or if the reaction temperature is not sufficiently low. Slow, dropwise addition of oxalyl chloride to a cooled solution of DMSO is recommended.

Issue 3: Formation of a Major Side Product, Methylthiomethyl (MTM) Ether

  • Question: I have a significant side product that I suspect is the methylthiomethyl (MTM) ether of my starting alcohol. How can I avoid its formation?

  • Answer: The formation of a methylthiomethyl (MTM) ether is a well-known side reaction in Swern oxidations.[1] This occurs when the reaction temperature rises, leading to a Pummerer rearrangement of the intermediate chlorosulfonium salt. To minimize this side reaction, it is imperative to maintain the reaction temperature at or below -60°C during the formation of the active oxidant and its reaction with the alcohol.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What is the recommended purification strategy?

  • Answer: The workup and purification process are critical for obtaining a pure product. After quenching the reaction with an aqueous acid, the product is typically extracted into an organic solvent. The organic layer should be washed sequentially with water and brine to remove water-soluble byproducts. Drying the organic layer thoroughly with an anhydrous salt like sodium sulfate is essential before concentrating in vacuo. If further purification is needed, column chromatography on silica gel is a common method. The malodorous byproduct, dimethyl sulfide, is volatile and should be handled in a well-ventilated fume hood. Rinsing glassware with a bleach solution can help to oxidize the dimethyl sulfide to the odorless dimethyl sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Swern oxidation synthesis of this compound?

A1: With careful control of reaction conditions, a quantitative yield of this compound can be achieved via the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.[2]

Q2: Are there alternative methods to the Swern oxidation for this synthesis?

A2: Yes, several other mild oxidation methods can be employed to convert primary alcohols to aldehydes. Two common alternatives are the Dess-Martin periodinane (DMP) oxidation and TEMPO-mediated oxidations.

Q3: What are the advantages and disadvantages of Dess-Martin periodinane (DMP) oxidation compared to the Swern oxidation?

A3: The Dess-Martin periodinane (DMP) oxidation offers the advantage of being performed at room temperature, which is operationally simpler than the cryogenic conditions required for the Swern oxidation.[3] It is also known for its high chemoselectivity. However, DMP is a more expensive reagent and can be shock-sensitive, requiring careful handling.

Q4: What are the key features of a TEMPO-mediated oxidation?

A4: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that acts as a catalyst in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach). TEMPO-mediated oxidations are known for their high selectivity for primary alcohols and can often be performed under mild conditions.

Q5: My yield is consistently low despite following the protocol. What are the most critical parameters to double-check?

A5: The most critical parameters to re-evaluate are:

  • Temperature Control: Ensure the reaction is maintained at -78°C during the addition of oxalyl chloride and the alcohol.

  • Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents and reagents.

  • Reagent Quality: Use fresh or properly stored oxalyl chloride and DMSO.

  • Addition Rate: Add reagents slowly and dropwise to maintain temperature and control the reaction.

Data Presentation

Table 1: Comparison of Oxidation Methods for the Synthesis of Aldehydes from Primary Alcohols

Oxidation MethodTypical ReagentsReaction TemperatureKey AdvantagesKey DisadvantagesReported Yield for this compound
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78°CHigh yields, readily available reagentsRequires cryogenic temperatures, malodorous byproduct (dimethyl sulfide)Quantitative[2]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin periodinaneRoom TemperatureMild conditions, high chemoselectivityExpensive reagent, potentially explosiveData not specifically reported for this substrate
TEMPO-mediated Oxidation TEMPO (catalytic), Sodium hypochlorite0°C to Room TemperatureCatalytic, mild conditions, high selectivity for primary alcoholsCan be sensitive to substrate structure, potential for side reactions with bleachData not specifically reported for this substrate

Experimental Protocols

Protocol 1: Swern Oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate [2]

  • To a solution of dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL) at -78 °C, slowly add oxalyl chloride (7.74 g, 61.0 mmol).

  • Stir the mixture at -50 °C for 5 minutes.

  • Add a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol) in dichloromethane (108 mL) at -65 °C.

  • Stir the reaction mixture for 30 minutes.

  • Add triethylamine (25.7 g, 254 mmol).

  • After 15 minutes, remove the cooling bath and quench the reaction with 1 M aqueous hydrochloric acid (152 mL) at -10 °C.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water (2 x 250 mL) and brine (1 x 100 mL).

  • Dry the organic layer with anhydrous sodium sulfate.

  • Concentrate under vacuum to obtain the product as a yellow oil.

Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve the primary alcohol (1 equivalent) in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: General Procedure for TEMPO-mediated Oxidation

  • Dissolve the primary alcohol (1 equivalent) in a mixture of dichloromethane and water.

  • Add TEMPO (0.01-0.1 equivalents) and sodium bicarbonate.

  • Cool the mixture to 0°C and add a solution of sodium hypochlorite (bleach, 1.1-1.5 equivalents) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture vigorously and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents: - DMSO - Oxalyl Chloride - (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate - Triethylamine - Dichloromethane start->reagents glassware Flame-dry Glassware reagents->glassware cool Cool DCM and DMSO to -78°C glassware->cool add_oxalyl Add Oxalyl Chloride dropwise cool->add_oxalyl activate Stir for 5 min (Activation) add_oxalyl->activate add_alcohol Add Alcohol Solution dropwise activate->add_alcohol react Stir for 30 min add_alcohol->react add_base Add Triethylamine dropwise react->add_base warm Warm to -10°C add_base->warm quench Quench with 1M HCl warm->quench extract Separate Layers & Extract quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Product: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate concentrate->end

Caption: Experimental workflow for the Swern oxidation.

Troubleshooting_Low_Yield start Low Yield Observed check_temp Was reaction temperature maintained at -78°C? start->check_temp check_anhydrous Were anhydrous conditions strictly maintained? check_temp->check_anhydrous Yes sol_temp Action: Improve cooling setup, monitor temperature closely. check_temp->sol_temp No check_reagents Are reagents (DMSO, Oxalyl Chloride) of high quality and fresh? check_anhydrous->check_reagents Yes sol_anhydrous Action: Flame-dry glassware, use anhydrous solvents. check_anhydrous->sol_anhydrous No check_stoichiometry Was the stoichiometry of reagents correct? check_reagents->check_stoichiometry Yes sol_reagents Action: Use freshly opened or newly purchased reagents. check_reagents->sol_reagents No sol_stoichiometry Action: Recalculate and accurately measure reagent quantities. check_stoichiometry->sol_stoichiometry No consider_alt Consider Alternative Oxidation Method (e.g., DMP, TEMPO) check_stoichiometry->consider_alt Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Formylation of Methyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of methyl cyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the formylation of methyl cyclohexanecarboxylate?

The primary expected product is methyl 2-formylcyclohexane-1-carboxylate. The formylation reaction, typically carried out under Vilsmeier-Haack conditions, introduces a formyl (-CHO) group onto the carbon atom adjacent (alpha) to the ester functionality.

Q2: Which formylation method is most suitable for this substrate?

The Vilsmeier-Haack reaction is a commonly employed method for the formylation of electron-rich aliphatic and aromatic compounds. It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). Gattermann-Koch formylation is generally not suitable for aliphatic esters as it requires an aromatic substrate.

Q3: What are the critical parameters to control during the reaction?

Key parameters to control for a successful formylation include:

  • Temperature: The reaction is often exothermic, and maintaining a low temperature during the formation of the Vilsmeier reagent and the subsequent reaction with the substrate is crucial to minimize side reactions.

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and reagents is essential to prevent its decomposition and ensure optimal yield.

  • Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent can influence the reaction outcome. An excess of the reagent may lead to side product formation.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an appropriate organic solvent before spotting on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture over time.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Low reactivity of the substrate.1. Ensure all glassware is thoroughly dried and use anhydrous solvents and fresh reagents. 2. After the initial low-temperature addition, slowly warm the reaction to room temperature or slightly above and monitor by TLC. 3. Increase the reaction time or consider using a more potent formylating agent if the substrate is particularly unreactive.
Formation of Multiple Products 1. Over-formylation: Introduction of more than one formyl group. 2. Side Reactions: Competing reactions such as hydrolysis or enamine formation. 3. Isomerization: Formation of different regioisomers of the formylated product.1. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. 2. Maintain strict anhydrous and low-temperature conditions. 3. Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. Purification by column chromatography may be necessary.
Dark, Tarry Reaction Mixture 1. Decomposition/Polymerization: The starting material or product may be unstable under the reaction conditions. 2. Reaction Overheating: Poor temperature control leading to uncontrolled side reactions.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure efficient stirring and use an ice bath to maintain the desired temperature, especially during the addition of reagents.
Product Isolation Issues 1. Hydrolysis of the ester: The product may be partially or fully hydrolyzed to the corresponding carboxylic acid during aqueous workup. 2. Emulsion formation: Difficulty in separating the organic and aqueous layers during extraction.1. Use a mild basic solution (e.g., saturated sodium bicarbonate) for quenching and keep the workup temperature low. 2. Add brine to the aqueous layer to break up emulsions.

Experimental Protocols

Vilsmeier-Haack Formylation of Methyl Cyclohexanecarboxylate

Materials:

  • Methyl cyclohexanecarboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve methyl cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM.

    • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 2-formylcyclohexane-1-carboxylate.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield and Purity (Illustrative Data)

Entry Temperature (°C) Reaction Time (h) Yield of Desired Product (%) Major Side Products Observed
10 → RT465Unreacted starting material, minor hydrolysis product
250240Increased hydrolysis, significant polymerization
3RT1275Minor amounts of di-formylated product
40855Incomplete conversion

Visualizations

Reaction_Pathway cluster_start Starting Materials Methyl Cyclohexanecarboxylate Methyl Cyclohexanecarboxylate Intermediate Iminium Salt Intermediate Methyl Cyclohexanecarboxylate->Intermediate + Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Intermediate Product Methyl 2-formylcyclohexane-1-carboxylate Intermediate->Product Hydrolysis (Work-up)

Caption: Main reaction pathway for the formylation of methyl cyclohexanecarboxylate.

Side_Reactions Start Methyl Cyclohexanecarboxylate + Vilsmeier Reagent Desired_Product Methyl 2-formylcyclohexane-1-carboxylate Start->Desired_Product Main Reaction Hydrolysis Cyclohexanecarboxylic Acid Start->Hydrolysis Moisture Polymerization Tarry Residue Start->Polymerization High Temperature Diformylation Di-formylated Product Desired_Product->Diformylation Excess Reagent

Caption: Potential side reactions during the formylation process.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Experiment Start Check_Reaction Monitor by TLC/GC-MS Start->Check_Reaction Low_Yield Low or No Product Check_Reaction->Low_Yield No/Low Conversion Multiple_Spots Multiple Products Check_Reaction->Multiple_Spots Multiple Spots Tarry_Mixture Polymerization/Decomposition Check_Reaction->Tarry_Mixture Dark/Tarry Good_Conversion Good Conversion Check_Reaction->Good_Conversion Clean Conversion Solution_Yield Check Reagent Purity Adjust T/Time Low_Yield->Solution_Yield Solution_Spots Optimize Stoichiometry Purify by Chromatography Multiple_Spots->Solution_Spots Solution_Tarry Improve Temperature Control Use Milder Conditions Tarry_Mixture->Solution_Tarry Workup Proceed to Work-up & Purification Good_Conversion->Workup

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Optimizing Reaction Conditions for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most frequently employed method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. Several oxidation protocols can be utilized, with the Swern oxidation being a widely recognized and effective choice due to its mild reaction conditions and high chemoselectivity.[1][2] Alternative methods include the Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, and TEMPO-based oxidations.

Q2: What are the critical parameters to control during the Swern oxidation for this synthesis?

Successful Swern oxidation requires careful control of several parameters:

  • Temperature: The reaction must be maintained at very low temperatures, typically between -78 °C and -60 °C, to prevent the decomposition of the reactive intermediate and minimize side reactions.[2][3]

  • Anhydrous Conditions: All reagents and glassware must be strictly anhydrous to avoid quenching the reactive species.

  • Order of Reagent Addition: The correct order of addition (activating agent, then the alcohol, and finally the base) is crucial for the reaction to proceed efficiently.[3]

  • Choice of Base: While triethylamine is commonly used, bulkier bases like diisopropylethylamine (DIPEA or Hünig's base) can be employed to prevent potential epimerization at the carbon adjacent to the newly formed aldehyde.

Q3: What are the common byproducts in the Swern oxidation, and how can they be removed?

The most notable byproduct of the Swern oxidation is dimethyl sulfide (DMS), which has a notoriously unpleasant odor.[2][3] Other byproducts include carbon monoxide and carbon dioxide.[3] DMS is volatile and can typically be removed during aqueous workup and evaporation under reduced pressure. To eliminate the residual odor from glassware, rinsing with a bleach solution (sodium hypochlorite) is effective as it oxidizes the dimethyl sulfide to the odorless dimethyl sulfoxide (DMSO).

Q4: Are there alternative, milder oxidation methods to the Swern oxidation?

Yes, several other mild oxidation methods can be employed:

  • Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent and offers the advantages of being performed at room temperature with a simple workup.[4][5][6]

  • Parikh-Doering Oxidation: This is another DMSO-based oxidation that utilizes the sulfur trioxide pyridine complex as the activating agent. A key advantage is that it can be conducted at or above 0 °C, avoiding the need for cryogenic conditions.[7][8]

  • TEMPO-based Oxidations: These methods use a stable nitroxyl radical catalyst (TEMPO) in conjunction with a stoichiometric co-oxidant. They are known for their high selectivity for primary alcohols.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration.
Decomposition of the product The target aldehyde can be sensitive to purification conditions. Avoid prolonged exposure to silica gel if using column chromatography. Consider alternative purification methods like distillation or crystallization.
Issues with reagents Ensure all reagents are of high purity and, for DMSO-based oxidations, are anhydrous. Use freshly opened or properly stored solvents and reagents. The sulfur trioxide pyridine complex for the Parikh-Doering oxidation is hygroscopic and should be handled accordingly.
Incorrect reaction temperature For Swern oxidations, strictly maintain the temperature below -60°C. For other oxidations, ensure the temperature is within the recommended range for the specific protocol.
Issue 2: Formation of Impurities
Possible Cause Troubleshooting Step
Over-oxidation to the carboxylic acid This is less common with mild oxidants like Swern, DMP, and Parikh-Doering. However, if observed, ensure that the reaction is quenched promptly upon completion and that the workup conditions are not overly harsh.
Formation of a methylthiomethyl (MTM) ether byproduct (in Swern oxidation) This side reaction can occur if the reaction temperature is not kept sufficiently low. Ensure the temperature is maintained at or below -78°C during the addition of the alcohol.
Presence of unreacted starting material Optimize the stoichiometry of the oxidizing agent. A slight excess of the oxidant may be necessary to drive the reaction to completion.
Epimerization at the alpha-carbon If using triethylamine as the base in a Swern oxidation, consider switching to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate to this compound using various methods. Please note that yields can vary depending on the specific experimental setup and scale.

Table 1: Comparison of Oxidation Methods

Oxidation MethodTypical Yield (%)Key AdvantagesKey Disadvantages
Swern Oxidation~85High yield, mild conditions, good functional group tolerance.[10]Requires cryogenic temperatures, produces malodorous byproduct.
Dess-Martin PeriodinaneHighRoom temperature reaction, simple workup.[4][5]Reagent is expensive and can be explosive under certain conditions.
Parikh-Doering Oxidation~84Milder than Swern (0 °C to RT), operationally simple.[7]May require a large excess of reagents for high conversion.[8]
TEMPO-catalyzed OxidationGood to ExcellentCatalytic use of TEMPO, environmentally benign co-oxidants can be used.[9]May require careful optimization of catalyst and co-oxidant loading.

Table 2: Recommended Reaction Parameters

ParameterSwern OxidationDess-Martin OxidationParikh-Doering OxidationTEMPO/NaOCl
Temperature -78 °C to -60 °CRoom Temperature0 °C to Room Temperature0 °C
Solvent DichloromethaneDichloromethaneDichloromethane/DMSODichloromethane/Water
Activating Agent Oxalyl Chloride-SO₃•Pyridine-
Base Triethylamine or DIPEA(Pyridine or NaHCO₃ for buffering)Triethylamine or DIPEANaHCO₃
Typical Reaction Time 1-2 hours1-3 hours1-4 hours0.5-2 hours

Experimental Protocols

Protocol 1: Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 3: Parikh-Doering Oxidation
  • To a solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous DMSO and dichloromethane at 0 °C, add sulfur trioxide pyridine complex (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the aldehyde in high yield (an 84% yield has been reported for a similar substrate).[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_oxidation Oxidation cluster_workup Workup & Purification Start Start Starting_Material (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Start->Starting_Material Oxidation_Step Oxidation (Swern, DMP, Parikh-Doering, or TEMPO) Starting_Material->Oxidation_Step Quenching Reaction Quenching Oxidation_Step->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low or No Yield? Start->Low_Yield Impurity_Check Impurity Issues? Low_Yield->Impurity_Check No Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Yes Check_Temp Verify Temperature Control Impurity_Check->Check_Temp Yes Successful_Product Successful Synthesis Impurity_Check->Successful_Product No Optimize_Conditions Optimize Reaction Time & Temperature Check_Reagents->Optimize_Conditions Purification_Method Review Purification Strategy Optimize_Conditions->Purification_Method Purification_Method->Impurity_Check Change_Base Consider Alternative Base (e.g., DIPEA) Check_Temp->Change_Base Change_Base->Successful_Product

Caption: A logical troubleshooting guide for optimizing the reaction conditions.

References

Characterization issues of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It covers common issues encountered during characterization using NMR, IR, and Mass Spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:

  • Presence of the cis-isomer: The synthesis might have produced a mixture of cis and trans isomers. The axial and equatorial protons in substituted cyclohexanes have different chemical shifts, leading to a more complex spectrum than expected for a pure trans isomer.[1][2]

  • Solvent Impurities: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are a common source of extra peaks.

  • Side-Product Formation: The aldehyde group is susceptible to side reactions. For instance, oxidation could lead to a carboxylic acid, or reaction with a methanol solvent could form an acetal.[3][4][5]

  • Water: A broad singlet may appear due to the presence of water in the NMR solvent (e.g., CDCl₃).

Troubleshooting Steps:

  • Confirm the chemical shifts of your solvent and compare them to your spectrum.

  • Analyze the coupling patterns. Complex or overlapping multiplets can indicate the presence of multiple isomers or impurities.[6][7]

  • Purify the sample again using flash column chromatography and re-acquire the spectrum.

Q2: The integration of the aldehyde proton (CHO) at ~9.7 ppm is lower than expected.

A2: A low integration value for the aldehyde proton often suggests partial degradation of the compound.

  • Oxidation: Aldehydes can be easily oxidized to carboxylic acids, especially if exposed to air over time. The aldehyde proton signal will decrease, and a broad singlet for the carboxylic acid proton may appear far downfield (10-12 ppm).

  • Acetal Formation: If the sample is stored in methanol or ethanol, especially with trace acid, it can form a hemiacetal or acetal. This process consumes the aldehyde.

  • Bisulfite Adduct Formation: During aqueous workup, reaction with sodium bisulfite can form a bisulfite adduct, which may be carried through if purification is incomplete.[8]

Troubleshooting Steps:

  • Check the IR spectrum for a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peak, which would indicate oxidation to a carboxylic acid.

  • If acetal formation is suspected, check the mass spectrum for a corresponding higher molecular weight ion.

  • Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and in a non-alcoholic solvent.

Q3: My IR spectrum shows a broad peak around 3000-3500 cm⁻¹. What does this indicate?

A3: A broad peak in this region is characteristic of an O-H stretching vibration. For this specific molecule, it could indicate:

  • Oxidation to Carboxylic Acid: The most likely cause is the oxidation of the aldehyde group to a carboxylic acid (R-CHO → R-COOH).

  • Presence of an Alcohol Impurity: This could be a starting material, such as (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, or a reduction byproduct.[9]

  • Hydrate Formation: Aldehydes can form gem-diols (hydrates) in the presence of water.[3]

Troubleshooting Steps:

  • Correlate with NMR data. Look for a broad exchangeable proton signal.

  • Use TLC to check for impurities against a pure standard if available.

Q4: The mass spectrum does not show the expected molecular ion peak at m/z 170.21.

A4: The absence of a clear molecular ion peak can happen for several reasons:

  • Fragmentation: The molecule may be unstable under the ionization conditions (e.g., Electron Ionization - EI) and fragment easily. Look for characteristic fragment ions.

  • Adduct Formation: In softer ionization techniques like Electrospray Ionization (ESI), you might see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ instead of the protonated molecule [M+H]⁺.

  • Sample Degradation: The sample may have degraded prior to analysis.

Troubleshooting Steps:

  • Use a softer ionization technique like ESI or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.

  • Look for expected fragment ions, such as the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).

  • Ensure the sample is fresh and pure before injection.

Expected Analytical Data

For a pure sample of this compound, the following data are expected.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aldehyde (CHO) ~9.7 (s, 1H) ~204
Ester (COOCH₃) ~3.7 (s, 3H) ~52
Ester (C=O) - ~175

| Cyclohexane (CH) | ~1.4 - 2.5 (m, 10H) | ~28 - 45 |

Note: NMR shifts for cyclohexane protons can be complex due to overlapping signals and second-order coupling effects.[6][7]

Table 2: Key IR Spectroscopy Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
C=O (Aldehyde) ~1725 Strong, Sharp
C=O (Ester) ~1735 Strong, Sharp
C-H (Aldehyde) ~2720 and ~2820 Two weak to medium bands

| C-O (Ester) | ~1170 - 1250 | Strong |

Table 3: Mass Spectrometry Data

Parameter Value
Molecular Formula C₉H₁₄O₃[10]
Molecular Weight 170.21 g/mol [10][11]
Exact Mass 170.0943 g/mol [10][12]
Expected [M+H]⁺ 171.09

| Expected [M+Na]⁺ | 193.08 |

Experimental Protocols

A systematic approach is crucial for accurate characterization.[13][14][15]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several hundred to a few thousand scans, depending on the sample concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks in the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small drop of the neat oil sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrument: An FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: Perform a background scan of the clean ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument: A GC system coupled to a mass spectrometer (typically with an EI source).

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5 or HP-5ms).

    • Injection: Inject 1 µL of the solution.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Method: Scan a mass range from m/z 40 to 400.

Visual Guides

G cluster_0 Troubleshooting Workflow for Unexpected NMR Peaks Start Unexpected Peaks in NMR Spectrum? CheckSolvent Check for common solvent peaks (CDCl3, H2O, Acetone, etc.) Start->CheckSolvent CheckIsomer Analyze multiplets. Are they overly complex? CheckSolvent->CheckIsomer No SolventPeak Impurity: Residual Solvent CheckSolvent->SolventPeak Yes CheckDegradation Any broad peaks (OH) or new singlets (e.g., acetal)? CheckIsomer->CheckDegradation No IsomerPeak Potential Cause: Cis/Trans Isomer Mixture CheckIsomer->IsomerPeak Yes DegradationPeak Potential Cause: Oxidation or Side-Reaction Product CheckDegradation->DegradationPeak Yes Repurify Action: Repurify sample (e.g., Column Chromatography) IsomerPeak->Repurify DegradationPeak->Repurify

Caption: Troubleshooting workflow for unexpected NMR peaks.

G cluster_1 Potential Degradation Pathways Compound (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Oxidized 4-Carboxycyclohexane- 1-carboxylic acid methyl ester Compound->Oxidized [O] / Air Acetal Methyl 4-(dimethoxymethyl) cyclohexanecarboxylate Compound->Acetal + 2x CH3OH / H+ Hydrate Methyl 4-(dihydroxy-methyl) cyclohexanecarboxylate Compound->Hydrate + H2O

References

Improving the stereoselectivity of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the stereoselectivity and overall success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain Methyl 4-formylcyclohexanecarboxylate?

A1: There are two main strategies for synthesizing this target molecule:

  • Route A: Catalytic Hydrogenation. This approach involves the reduction of an aromatic precursor, typically Methyl 4-formylbenzoate, using a heterogeneous catalyst under a hydrogen atmosphere. The stereoselectivity of this route is highly dependent on the choice of catalyst and reaction conditions.

  • Route B: Oxidation of a Precursor Alcohol. This method starts with the stereochemically pure (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, which is then oxidized to the desired aldehyde. The stereoselectivity is established during the synthesis of the alcohol precursor. Mild oxidation methods like Swern or Dess-Martin periodinane oxidation are employed to prevent over-oxidation to the carboxylic acid.[1][2][3]

Q2: Why is the (1r,4r)-trans-isomer the preferred product?

A2: The (1r,4r)-trans-isomer is generally more stable than the cis-isomer. In the chair conformation of the cyclohexane ring, the trans configuration allows both the methyl ester and formyl groups—which are relatively bulky—to occupy equatorial positions. This arrangement minimizes steric hindrance, resulting in a lower overall energy state for the molecule.

Q3: What are the key factors that control the cis/trans ratio during catalytic hydrogenation?

A3: The diastereomeric outcome of the hydrogenation of the aromatic ring is influenced by several synergistic factors:

  • Catalyst Choice: Noble metals like Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) are commonly used. Rhodium and Ruthenium catalysts, particularly Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O), have been shown to favor the formation of cis-isomers in the hydrogenation of substituted aromatics.[4] The choice of solid support (e.g., carbon, alumina) also plays a critical role.[5]

  • Reaction Conditions: Temperature, hydrogen pressure, and solvent polarity can significantly alter the product ratio.[5] Often, milder conditions (lower temperature and pressure) can lead to different selectivity profiles.

  • Additives: The presence of acids or bases can modify the catalyst surface and interaction with the substrate, thereby influencing stereoselectivity.

Q4: How can I accurately determine the diastereomeric ratio (cis/trans) of my product mixture?

A4: The most common and reliable methods for determining the cis/trans ratio are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The protons attached to the carbons bearing the substituents will have different chemical shifts and coupling constants in the cis and trans isomers due to their different chemical environments (axial vs. equatorial).

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): When calibrated with pure standards, these chromatographic techniques can provide excellent quantitative separation and analysis of the isomers.[6][7]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving the yield of the desired (1r,4r)-trans-isomer.

Problem 1: Low Stereoselectivity (High Percentage of cis-Isomer)
Potential Cause Suggested Solution
Sub-optimal Hydrogenation Catalyst The choice of catalyst is paramount for controlling stereochemistry. If you are obtaining a high ratio of the cis-isomer, consider screening different catalysts. While Ru and Rh often favor cis products, exploring different supports or bimetallic formulations (e.g., Ru-Pd, Rh-Pt) may alter the selectivity.[4][8]
Thermodynamic vs. Kinetic Control The initial hydrogenation product may be the kinetically favored cis-isomer. The desired trans-isomer is the thermodynamically more stable product.
Insufficient Isomerization The undesired cis-isomer can often be converted to the more stable trans-isomer through equilibration, typically by heating in the presence of a base (e.g., sodium methoxide) or acid.[9] Ensure sufficient reaction time and temperature for the equilibrium to be established.
Problem 2: Low Overall Yield
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the starting material is still present after the expected reaction time, consider increasing the catalyst loading, hydrogen pressure, or reaction time.
Side Reactions / Over-reduction During hydrogenation, the formyl group can be further reduced to a hydroxymethyl group. Use a more chemoselective catalyst or milder conditions (lower temperature/pressure) to minimize this. For oxidation routes, strictly maintain low temperatures (e.g., -78 °C for Swern oxidation) to prevent side reactions.[3][10]
Catalyst Poisoning Impurities in the starting material or solvent (especially sulfur-containing compounds) can deactivate the catalyst.[4] Ensure all reagents and solvents are of high purity.
Product Loss During Workup/Purification The aldehyde product can be sensitive. Ensure the workup is performed promptly and under neutral or mildly acidic conditions. Optimize purification methods, such as flash chromatography, to minimize losses.
Problem 3: Difficulty in Separating cis and trans Isomers
Potential Cause Suggested Solution
Similar Physical Properties Cis and trans isomers of 1,4-disubstituted cyclohexanes can have very similar boiling points and polarities, making separation challenging.[11]
Ineffective Chromatography Standard silica gel chromatography may not be sufficient. Try using a high-performance flash chromatography system with a fine-mesh silica gel and a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexanes). Reverse-phase HPLC can also be an effective analytical and preparative tool.[6][7]
Isomerization Followed by Crystallization Since the trans-isomer is more stable and often more symmetrical, it may be more crystalline. Consider performing a base-catalyzed isomerization of the cis/trans mixture to enrich the trans-isomer, followed by purification via crystallization.

Section 3: Data & Visualizations

Table 1: General Influence of Hydrogenation Catalysts on Aromatic Ring Reduction
CatalystTypical Selectivity ProfileKey Considerations
Ruthenium (Ru) on Carbon/Alumina Often favors the cis-isomer (kinetic product).Highly active for aromatic ring hydrogenation.
Rhodium (Rh) on Carbon/Alumina Typically provides high yields of the cis-isomer.Effective under milder conditions than Ru.
Nishimura's Catalyst (Rh-Pt oxide) Known for high cis-selectivity in arene hydrogenation.[4]Very active catalyst, requires careful handling.
Palladium (Pd) on Carbon Generally less effective for aromatic ring hydrogenation compared to Ru/Rh but can be used. Selectivity is highly substrate-dependent.More commonly used for deprotection or double bond reduction.

Note: The data above represents general trends in arene hydrogenation. Optimal conditions for this compound may vary and require experimental optimization.

Diagrams

Synthetic_Pathways cluster_route_a Route A: Catalytic Hydrogenation cluster_route_b Route B: Oxidation of Alcohol A_start Methyl 4-formylbenzoate A_process Catalytic Hydrogenation (e.g., Ru/C, H₂) A_start->A_process A_product Cis/Trans Mixture of Methyl 4-formylcyclohexanecarboxylate A_process->A_product B_start (1r,4r)-Methyl 4-(hydroxymethyl) cyclohexanecarboxylate B_process Mild Oxidation (e.g., Swern Oxidation) B_start->B_process B_product This compound (High trans-selectivity) B_process->B_product

Caption: Primary synthetic routes to Methyl 4-formylcyclohexanecarboxylate.

Troubleshooting_Flowchart cluster_hydro Hydrogenation Route cluster_ox Oxidation Route start Problem: Low trans-Isomer Ratio check_route Which synthetic route? start->check_route hydro_q1 Is the catalyst optimized? check_route->hydro_q1 Hydrogenation ox_q1 Is the starting alcohol stereochemically pure? check_route->ox_q1 Oxidation hydro_a1_no Action: Screen catalysts (e.g., different metals/supports). hydro_q1->hydro_a1_no No hydro_q2 Are conditions optimized? hydro_q1->hydro_q2 Yes hydro_a2_no Action: Vary temperature and pressure. hydro_q2->hydro_a2_no No hydro_q3 Is isomerization possible? hydro_q2->hydro_q3 Yes hydro_a3_yes Action: Add a base-catalyzed isomerization step post-reaction. hydro_q3->hydro_a3_yes Yes hydro_a3_no Purify via HPLC or advanced chromatography. hydro_q3->hydro_a3_no No ox_a1_no Action: Purify the (1r,4r)-alcohol precursor before oxidation. ox_q1->ox_a1_no No ox_a1_yes Problem is likely yield, not selectivity. Review 'Low Overall Yield' section. ox_q1->ox_a1_yes Yes

Caption: Troubleshooting workflow for low trans-stereoselectivity.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis via Swern Oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol is adapted from established Swern oxidation procedures and is suitable for converting the stereochemically pure trans-alcohol into the desired trans-aldehyde with high fidelity.[1][2][3][10][12]

Materials:

  • (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activator Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the stirred DCM.

  • Add a solution of anhydrous DMSO (2.2 - 2.5 equivalents) in anhydrous DCM dropwise to the flask, maintaining the temperature at -78 °C. Stir the resulting mixture for 10-15 minutes.

  • Alcohol Addition: Dissolve (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the internal temperature does not rise above -65 °C. Stir for 30-45 minutes.

  • Base Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise to the flask. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Critical Notes:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and all reagents and solvents must be anhydrous to prevent side reactions.

  • Temperature Control: Maintaining the temperature at or below -65 °C during the addition of DMSO and the alcohol is critical for the success of the reaction.[3][10]

  • Ventilation: The reaction produces carbon monoxide and dimethyl sulfide (which has a strong, unpleasant odor) and should be performed in a well-ventilated fume hood.[1]

References

Technical Support Center: Stability and Workup of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions concerning the stability of (1r,4r)-methyl 4-formylcyclohexanecarboxylate during experimental workup and purification.

Troubleshooting Guide

Users may encounter several challenges during the workup of reactions involving this compound. This guide outlines common issues, their potential causes, and recommended actions to address them.

Observed IssuePotential CauseRecommended Action
Low product yield after workup 1. Incomplete Oxidation: The initial oxidation of the precursor alcohol may not have reached completion.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed. - Ensure that the oxidizing agent (e.g., in Swern or PCC oxidation) is fresh and used in the correct stoichiometric ratio.
2. Product Degradation during Workup: The aldehyde functional group can be sensitive to the pH and temperature of the workup conditions.- Maintain low temperatures throughout the entire workup process. - Avoid prolonged exposure to strongly acidic or basic aqueous solutions. A rapid workup with minimal contact time with aqueous layers is advisable.
3. Epimerization to the cis-isomer: The desired trans-isomer can convert to the cis-isomer, which may have different solubility properties, leading to loss during aqueous extractions.- Aim for neutral workup conditions. If a basic wash is unavoidable, use a mild base like sodium bicarbonate and minimize the duration of contact.[1] - It may be beneficial to analyze the aqueous layer for the presence of the cis-isomer to account for any losses.
4. Byproduct Formation: In Swern oxidations, side reactions such as the formation of methylthiomethyl (MTM) ethers can occur if the temperature is not rigorously controlled.[2]- Strictly maintain the reaction temperature at or below -60°C during the addition of all reagents.[2]
Presence of unexpected impurities in NMR/LC-MS 1. Unreacted Starting Material: Incomplete oxidation reaction.- Optimize the reaction time and the stoichiometry of the oxidizing agent.
2. Over-oxidized Product (Carboxylic Acid): This can occur if a strong oxidizing agent is used or if the workup conditions are too harsh.- Employ a mild and selective oxidizing agent suitable for preparing aldehydes, such as those used in Swern or Dess-Martin periodinane oxidations.[1][3] - Avoid exposure to any strong oxidants during the workup phase.
3. cis-Isomer: Indicates that epimerization has taken place.- As previously mentioned, maintain neutral or mildly acidic workup conditions and low temperatures. The cis and trans isomers can often be separated by careful column chromatography.
4. Aldol Condensation Products: The aldehyde may self-condense if exposed to strongly basic conditions.- Avoid the use of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the workup. If a basic wash is required, opt for milder bases like NaHCO₃.[1]
Product appears as a difficult-to-handle oil 1. Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or workup (e.g., DMSO).- Ensure thorough extraction with a suitable organic solvent and multiple washes of the organic layer. - Use a high vacuum to remove residual solvents, being mindful of the product's potential volatility.
2. Presence of cis-isomer: A mixture of isomers can have a lower melting point or exist as an oil compared to the pure trans-isomer.- Analyze the product for isomeric purity. If necessary, purify by column chromatography to isolate the desired trans-isomer.
Inconsistent cis:trans ratio in the final product 1. Epimerization during Workup: As noted, basic conditions are a primary cause of epimerization.- Standardize the workup procedure to ensure consistent pH, temperature, and duration. - An acidic quench of a Swern oxidation is generally preferred to minimize the risk of epimerization.[4]
2. Epimerization during Purification: The silica gel used for column chromatography is slightly acidic and can sometimes cause epimerization in sensitive substrates.- If epimerization on the column is suspected, consider neutralizing the silica gel by using an eluent containing a small amount of triethylamine. - Explore alternative purification methods, such as purification via the bisulfite adduct, which can avoid silica gel altogether.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during workup?

A1: The primary stability concerns are:

  • Epimerization: The trans (1r,4r) isomer is generally the more thermodynamically stable product. However, under basic conditions, it can epimerize to the cis isomer.

  • Hydrolysis: Both the ester and aldehyde functional groups can be susceptible to hydrolysis under harsh acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and/or diol.

  • Aldol Condensation: In the presence of strong bases, the aldehyde can undergo self-condensation reactions.[1]

Q2: What are the optimal pH conditions for the workup of this compound?

A2: To minimize the risks of epimerization and hydrolysis, it is recommended to perform the workup under neutral to mildly acidic conditions (pH 4-7). If a basic wash is required to remove acidic byproducts, a weak base such as a saturated sodium bicarbonate solution should be used, and the contact time should be kept to a minimum.

Q3: Can I use a strong base like sodium hydroxide during the workup?

A3: It is strongly advised to avoid strong bases like NaOH or KOH. These can promote the epimerization of the trans-isomer to the cis-isomer and may also catalyze the aldol condensation of the aldehyde.[1]

Q4: My NMR spectrum indicates a mixture of cis and trans isomers. How can I separate them?

A4: Separating cis and trans isomers of 1,4-disubstituted cyclohexanes can be challenging due to their similar polarities. The most common method is careful column chromatography on silica gel. It may be necessary to screen various eluent systems to achieve optimal separation. In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be required.

Q5: Is this compound stable during storage?

A5: Aldehydes are known to be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, with -20°C being ideal.

Q6: I am using a Swern oxidation to synthesize this compound. What is the best method to quench the reaction and proceed with the workup?

A6: A widely used and effective method for quenching a Swern oxidation is the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of hydrochloric acid (e.g., 1 M HCl), at a low temperature (-78°C).[4] This neutralizes the triethylamine base and protonates any reactive intermediates. The subsequent workup typically involves partitioning between an organic solvent and water, followed by washing the combined organic layers with brine and drying.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Potential IssueFunctional Group(s) InvolvedConditions to AvoidRecommended Conditions
Epimerization Aldehyde and Ester (at alpha-carbon)Strong bases (e.g., NaOH, KOH), prolonged heatingNeutral to mildly acidic pH (4-7), low temperatures
Ester Hydrolysis Methyl EsterStrong acids (e.g., concentrated HCl) and strong basesMildly acidic to neutral pH, short workup times
Aldol Condensation AldehydeStrong basesNeutral to mildly acidic pH
Oxidation AldehydeProlonged exposure to air/oxygenStore under an inert atmosphere, low temperature

Experimental Protocols

Protocol 1: Swern Oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol provides a representative procedure for the synthesis of this compound.[4]

  • Reagent Preparation:

    • Prepare a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous dichloromethane (DCM).

    • Prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM.

    • Prepare a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) in anhydrous DCM.

    • Have triethylamine (5.0 eq.) readily available.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the solution of oxalyl chloride in DCM.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO:

    • Slowly add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C.

    • Stir the resulting mixture for 15 minutes at -78 °C.

  • Addition of Alcohol:

    • Slowly add the solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate dropwise to the reaction mixture, maintaining the temperature below -65 °C.

    • Stir for an additional 30 minutes at -78 °C after the addition is complete.

  • Formation of the Aldehyde:

    • Add the triethylamine dropwise to the reaction mixture, again ensuring the temperature is kept below -65 °C.

    • After the addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.[4]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This protocol offers a non-chromatographic method for the purification of the aldehyde.[1][4][5]

  • Adduct Formation:

    • Dissolve the crude product in methanol.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 1-2 hours. A white precipitate of the bisulfite adduct is expected to form.

  • Isolation of the Adduct:

    • Collect the precipitate by filtration and wash it with cold methanol, followed by diethyl ether, to remove any non-aldehydic impurities.

  • Regeneration of the Aldehyde:

    • Suspend the filtered bisulfite adduct in a biphasic mixture of diethyl ether and water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the solid dissolves and the solution becomes basic (confirm with pH paper).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified aldehyde.

Visualizations

experimental_workflow cluster_reaction Swern Oxidation cluster_workup Workup cluster_purification Purification start Start: (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate reagents 1. Oxalyl Chloride, DMSO, DCM, -78°C 2. Triethylamine start->reagents Add reaction_mixture Reaction Mixture reagents->reaction_mixture Forms quench Quench with 1M HCl reaction_mixture->quench extraction Liquid-Liquid Extraction (DCM/H2O) quench->extraction wash Wash with NaHCO3 (aq) and Brine extraction->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product chromatography Column Chromatography crude_product->chromatography bisulfite Bisulfite Adduct Formation crude_product->bisulfite pure_product Pure this compound chromatography->pure_product bisulfite->pure_product Regeneration

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_analysis Analysis of Issue cluster_solutions Potential Solutions start Low Yield or Impure Product check_nmr Check NMR/LC-MS start->check_nmr starting_material Starting Material Present? check_nmr->starting_material cis_isomer Cis-Isomer Present? check_nmr->cis_isomer over_oxidation Over-oxidized Product? check_nmr->over_oxidation optimize_reaction Optimize Reaction Time/Stoichiometry starting_material->optimize_reaction Yes neutral_workup Use Neutral/Mildly Acidic Workup cis_isomer->neutral_workup Yes mild_oxidant Use Milder Oxidizing Agent over_oxidation->mild_oxidant Yes optimize_reaction->start Re-evaluate neutral_workup->start Re-evaluate control_temp Strictly Control Temperature mild_oxidant->start Re-evaluate stability_pathways cluster_degradation Potential Degradation Pathways product This compound (trans-isomer) epimerization Epimerization product->epimerization Basic conditions hydrolysis Hydrolysis product->hydrolysis Strong Acid/Base oxidation Oxidation product->oxidation Air/O2 aldol Aldol Condensation product->aldol Strong Base cis_isomer cis-Isomer epimerization->cis_isomer acid_diol Carboxylic Acid / Diol hydrolysis->acid_diol oxidized_product Carboxylic Acid oxidation->oxidized_product aldol_product Aldol Product aldol->aldol_product

References

Technical Support Center: Purity Assessment of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical methods used in the purity assessment of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common and effective analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q2: What are the potential impurities that could be present in a sample of this compound?

A2: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Common impurities may include the corresponding starting material, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, the over-oxidized product, (1r,4r)-4-carboxycyclohexanecarboxylic acid methyl ester, and isomers of the target compound.[1]

Q3: How can I confirm the identity of this compound?

A3: The identity of the compound can be confirmed by a combination of techniques. 1H NMR and 13C NMR spectroscopy will provide information about the chemical structure, while Mass Spectrometry will confirm the molecular weight (170.21 g/mol ).[1][2]

Q4: What is the typical appearance of this compound?

A4: It is typically a colorless to light yellow liquid.[3]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the HPLC and GC analysis of this compound.

HPLC Troubleshooting

dot

Caption: HPLC Troubleshooting Logic Flow.

Problem Potential Cause Recommended Solution
Peak Tailing Column overloadReduce the injection volume or the sample concentration.
Active sites on the columnUse a column with end-capping or a different stationary phase. Consider adding a competitive agent to the mobile phase.
Column degradationReplace the column.[4]
Retention Time Shifts Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.[5]
Fluctuations in flow rateCheck the pump for leaks and ensure it is properly primed.[4]
Temperature variationsUse a column oven to maintain a constant temperature.[6]
Baseline Noise or Drift Contaminated mobile phase or systemUse high-purity solvents and filter the mobile phase. Flush the system.[5]
Air bubbles in the detectorDegas the mobile phase and purge the system.[6]
Detector lamp failingReplace the detector lamp.
Ghost Peaks Carryover from previous injectionClean the injector and syringe. Implement a needle wash step.
Contamination in the sample or solventUse high-purity solvents and filter samples before injection.[4]
GC Troubleshooting

dot

Caption: GC Troubleshooting Logic Flow.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Sample degradation in the inletUse a deactivated inlet liner and optimize the inlet temperature.[7]
Column contaminationTrim the first few centimeters of the column or bake it out at a high temperature.[7]
Improper injection techniqueEnsure a fast and smooth injection.[8]
Shifting Retention Times Carrier gas flow rate instabilityCheck for leaks in the gas lines and connections. Verify the flow rate with a flowmeter.[9]
Oven temperature fluctuationsEnsure the oven temperature is stable and programmed correctly.[9]
Loss of Sensitivity Contaminated injector or detectorClean the injector port and the detector.[7]
Column degradationReplace the column.
Baseline Spikes Septum bleedUse a high-quality, low-bleed septum and replace it regularly.
Contaminated carrier gasEnsure high-purity carrier gas and consider using a gas purifier.[10]

Experimental Protocols

HPLC Method for Purity Assessment

dot

Caption: HPLC Experimental Workflow.

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to the total peak area.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 15 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of HPLC-grade acetonitrile and water. Degas the solution before use.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

GC Method for Purity Assessment

dot

Caption: GC Experimental Workflow.

Objective: To determine the purity and identify any volatile impurities in this compound.

Instrumentation and Conditions:

Parameter Condition
GC System Agilent 8890 GC or equivalent with FID
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 70 °C for 2 min, Ramp: 15 °C/min to 280 °C, Hold for 5 min
Detector Temperature 300 °C (FID)

Procedure:

  • Sample Preparation: Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.

  • Analysis: Set up the GC instrument with the specified conditions. Inject the sample solution and record the chromatogram.

  • Purity Calculation: Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Quantitative Data Summary

The following tables present hypothetical data for the purity assessment of three different batches of this compound using the described HPLC and GC methods.

Table 1: HPLC Purity Analysis

Batch Number Retention Time (min) Peak Area % Area (Purity)
Batch A5.2456789099.85
Batch B5.3449876599.52
Batch C5.2460123499.91

Table 2: GC Purity Analysis

Batch Number Retention Time (min) Peak Area % Area (Purity)
Batch A8.9678901299.90
Batch B8.9671234599.65
Batch C9.0680987699.95

This technical support guide provides a foundational understanding of the analytical methodologies and troubleshooting for the purity assessment of this compound. For more specific issues, consulting the instrument manuals and seeking advice from experienced chromatographers is recommended.[11]

References

Validation & Comparative

Spectroscopic Analysis and Structural Confirmation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and compares its structural features with two relevant alternatives: Methyl cyclohexanecarboxylate and trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The confirmation of the target molecule's structure is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in comparative tables, and detailed experimental protocols for the spectroscopic techniques are provided.

Spectroscopic Data Comparison

The structural confirmation of this compound is achieved by analyzing its spectroscopic data and comparing it with structurally similar molecules. The absence of the aldehyde proton signal in the ¹H NMR and the C=O stretch of an aldehyde in the IR spectrum of the alternatives clearly distinguishes them from the target compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a downfield singlet corresponding to the aldehydic proton. This key signal is absent in the spectra of the comparative compounds.

Compound Chemical Shift (δ) ppm
This compound (Predicted) ~9.6 (s, 1H, -CHO), 3.67 (s, 3H, -OCH₃), 2.3-2.5 (m, 1H, CH-C=O), 2.2-2.3 (m, 1H, CH-CHO), 1.4-2.1 (m, 8H, -CH₂-)
Methyl cyclohexanecarboxylate 3.66 (s, 3H, -OCH₃), 2.25-2.35 (m, 1H, CH-C=O), 1.15-1.95 (m, 10H, -CH₂-)[1]
trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 3.66 (s, 3H, -OCH₃), 3.47 (d, 2H, -CH₂OH), 2.19-2.30 (m, 1H, CH-C=O), 0.9-2.1 (m, 9H, -CH- and -CH₂-)
¹³C NMR Data

The key differentiating signal in the ¹³C NMR spectrum of the target compound is the resonance of the aldehydic carbon, which appears significantly downfield.

Compound Chemical Shift (δ) ppm
This compound ~204 (-CHO), 176 (-COOCH₃), 51.5 (-OCH₃), 48 (CH-CHO), 43 (CH-COOCH₃), 29 (cyclohexyl CH₂), 25 (cyclohexyl CH₂)[2][3]
Methyl cyclohexanecarboxylate 176.5 (C=O), 51.3 (O-CH₃), 43.1 (C1), 29.1 (C2, C6), 25.7 (C3, C5), 25.4 (C4)[4]
trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 176 (-COOCH₃), 68 (-CH₂OH), 51 (-OCH₃), 43 (CH-COOCH₃), 40 (CH-CH₂OH), 29 (cyclohexyl CH₂)
IR Spectroscopy Data

The presence of a characteristic C=O stretching vibration for the aldehyde group in the IR spectrum of this compound is a primary diagnostic feature.

Compound Characteristic IR Absorptions (cm⁻¹)
This compound (Predicted) ~2930 (C-H alkane), ~2850 & ~2750 (C-H aldehyde), ~1735 (C=O ester), ~1725 (C=O aldehyde)
Methyl cyclohexanecarboxylate 2935, 2859 (C-H alkane), 1736 (C=O ester)[5][6]
trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate ~3400 (O-H broad), ~2930 (C-H alkane), ~1730 (C=O ester)[7]
Mass Spectrometry Data

The molecular ion peak in the mass spectrum confirms the molecular weight of each compound.

Compound Molecular Ion (M⁺) m/z
This compound 170[8]
Methyl cyclohexanecarboxylate 142[5][9][10]
trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 172[11][12]

Experimental Protocols

Standard protocols for the spectroscopic analysis of organic compounds were followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectra were obtained using an FT-IR spectrometer. A small amount of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. For solid samples, a potassium bromide (KBr) pellet was prepared by grinding a small amount of the sample with KBr and pressing the mixture into a thin disk. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe or a gas chromatography inlet. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound NMR NMR Spectroscopy (1H and 13C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

References

A Comparative Guide to the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a key building block in the synthesis of various pharmaceutically active compounds. The efficient and selective synthesis of this bifunctional molecule is crucial for drug discovery and development programs. This guide provides a comparative analysis of the most common and effective methods for its preparation, focusing on the oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. We present a detailed comparison of Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation, supported by experimental data and detailed protocols to aid in method selection.

Comparative Overview of Synthesis Methods

The synthesis of this compound is predominantly achieved through the oxidation of the corresponding primary alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the ester functionality. Below is a summary of the key performance indicators for three widely used oxidation methods.

ParameterSwern OxidationDess-Martin Periodinane (DMP) OxidationTEMPO-Catalyzed Oxidation
Starting Material (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Key Reagents Oxalyl chloride, Dimethyl sulfoxide (DMSO), TriethylamineDess-Martin PeriodinaneTEMPO, Stoichiometric oxidant (e.g., NaOCl, Oxone)
Typical Yield Quantitative[1]High (typically >90%)High (typically >90%)
Reaction Temperature -78 °C to room temperature[1]Room temperature[1]0 °C to room temperature
Reaction Time < 1 hour1-4 hours[1]1-4 hours
Key Advantages High yield, reliable, mild conditionsMild, room temperature, high chemoselectivity[2]Catalytic, environmentally benign co-oxidants, mild
Key Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide[1]Reagent is expensive and potentially explosive[3]Requires a co-oxidant, catalyst can be expensive

Synthesis Pathways

The following diagram illustrates the common synthetic routes to this compound from its corresponding alcohol precursor.

Synthesis_Pathways cluster_starting_material Starting Material cluster_methods Oxidation Methods cluster_product Product Start (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Swern Swern Oxidation Start->Swern DMP Dess-Martin Periodinane Oxidation Start->DMP TEMPO TEMPO-Catalyzed Oxidation Start->TEMPO Product This compound Swern->Product DMP->Product TEMPO->Product

Synthetic routes to the target aldehyde.

Experimental Protocols

Detailed experimental procedures for the three compared oxidation methods are provided below. These protocols are based on established literature procedures and are intended as a guide for laboratory synthesis.

Method 1: Swern Oxidation

This protocol is adapted from a known procedure for the synthesis of trans-methyl-4-formylcyclohexanecarboxylic acid.[1]

Experimental Workflow:

Swern_Workflow Start Dissolve DMSO in CH2Cl2 Step1 Cool to -78 °C Start->Step1 Step2 Slowly add Oxalyl Chloride Step1->Step2 Step3 Stir for 5 min at -50 °C Step2->Step3 Step4 Add solution of alcohol in CH2Cl2 at -65 °C Step3->Step4 Step5 Stir for 30 min Step4->Step5 Step6 Add Triethylamine Step5->Step6 Step7 Warm to -10 °C and quench with 1M HCl Step6->Step7 Step8 Separate layers and wash organic phase Step7->Step8 Step9 Dry over Na2SO4 and concentrate Step8->Step9 Product Obtain yellow oily product (quantitative yield) Step9->Product

Swern oxidation experimental workflow.

Procedure:

  • To a solution of dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL) at -78 °C, slowly add oxalyl chloride (7.74 g, 61.0 mmol).

  • After the addition is complete, remove the cooling bath and stir the reaction mixture at -50 °C for 5 minutes.

  • Re-cool the mixture to -65 °C and add a solution of methyl trans-4-hydroxymethyl-cyclohexanecarboxylate (8.75 g, 50.8 mmol) in dichloromethane (108 mL).

  • After stirring for 30 minutes, add triethylamine (25.7 g, 254 mmol).

  • Allow the reaction mixture to warm to -10 °C and then quench with 1 M aqueous hydrochloric acid (152 mL).

  • Separate the organic and aqueous layers. Wash the organic layer sequentially with water (2 x 250 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product as a yellow oil in quantitative yield.[1]

Method 2: Dess-Martin Periodinane (DMP) Oxidation

This is a general procedure for the DMP oxidation of a primary alcohol.[1]

Experimental Workflow:

DMP_Workflow Start Dissolve alcohol in CH2Cl2 Step1 Add Dess-Martin Periodinane (1.2-1.5 equiv) at RT Start->Step1 Step2 Stir for 1-4 hours Step1->Step2 Step3 Dilute with diethyl ether Step2->Step3 Step4 Quench with NaHCO3 / Na2S2O3 solution Step3->Step4 Step5 Separate layers and extract aqueous phase Step4->Step5 Step6 Wash combined organic layers with NaHCO3 and brine Step5->Step6 Step7 Dry over MgSO4 and concentrate Step6->Step7 Product Purify by chromatography Step7->Product

DMP oxidation experimental workflow.

Procedure:

  • To a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv) in dichloromethane (approx. 0.1-0.2 M), add Dess-Martin periodinane (1.2-1.5 equiv) in one portion at room temperature.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (typically complete in 1-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous sodium bicarbonate containing sodium thiosulfate (approx. 1.5 equiv).

  • Stir until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Method 3: TEMPO-Catalyzed Oxidation

This is a general procedure for the TEMPO-catalyzed oxidation of a primary alcohol using bleach as the co-oxidant.

Experimental Workflow:

TEMPO_Workflow Start Dissolve alcohol, TEMPO, and KBr in CH2Cl2/water Step1 Cool to 0 °C Start->Step1 Step2 Add aqueous NaOCl (with NaHCO3) dropwise Step1->Step2 Step3 Stir vigorously until reaction is complete (TLC) Step2->Step3 Step4 Quench with saturated Na2S2O3 Step3->Step4 Step5 Separate layers and extract aqueous phase Step4->Step5 Step6 Wash combined organic layers with brine Step5->Step6 Step7 Dry over Na2SO4 and concentrate Step6->Step7 Product Purify by chromatography Step7->Product

TEMPO-catalyzed oxidation workflow.

Procedure:

  • Dissolve (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv), TEMPO (0.01-0.05 equiv), and potassium bromide (0.1 equiv) in a biphasic mixture of dichloromethane and water at 0 °C.

  • To this vigorously stirred mixture, add a solution of aqueous sodium hypochlorite (bleach, 1.1-1.5 equiv) containing sodium bicarbonate (1.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Conclusion

The choice of method for the synthesis of this compound via oxidation of the corresponding alcohol depends on several factors including scale, cost, available equipment, and sensitivity of other functional groups. The Swern oxidation offers a reliable and high-yielding route, though it requires cryogenic conditions and produces a noxious byproduct.[1] The Dess-Martin periodinane oxidation provides a milder alternative at room temperature with high selectivity, but the reagent is costly and has safety considerations.[1][3] TEMPO-catalyzed oxidation represents a greener and more atom-economical approach, although it requires careful control of the co-oxidant and may necessitate optimization for specific substrates. For large-scale synthesis, the TEMPO-catalyzed method may be the most advantageous due to its catalytic nature and the use of inexpensive oxidants. For laboratory-scale synthesis of sensitive substrates, the Swern and DMP oxidations remain excellent choices.

References

A Comparative Guide to the Reactivity of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and its Cis-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the trans-isomer, (1r,4r)-methyl 4-formylcyclohexanecarboxylate, and its corresponding cis-isomer. The stereochemical differences between these two molecules, arising from the spatial arrangement of the formyl and methyl carboxylate groups on the cyclohexane ring, profoundly influence their thermodynamic stability and, consequently, their behavior in chemical reactions. This analysis is supported by foundational principles of conformational analysis and stereoelectronics, with generalized experimental protocols provided for key chemical transformations.

Conformational Analysis and Thermodynamic Stability

The reactivity of a substituted cyclohexane is intrinsically linked to its conformational preferences. The cyclohexane ring exists predominantly in a low-energy chair conformation. Substituents can occupy either equatorial positions, which are generally more stable, or axial positions, which can lead to destabilizing steric interactions known as 1,3-diaxial interactions.[1][2]

  • (1r,4r)-trans-Isomer : In its most stable conformation, both the formyl and the methyl carboxylate groups occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, making the trans-isomer the more thermodynamically stable of the two.[1][3][4]

  • Cis-Isomer : The cis-isomer must have one substituent in an equatorial position and the other in an axial position. Through a process called ring-flipping, it interconverts between two chair conformations of equal energy.[3][4] In each conformation, one of the functional groups is in a sterically hindered axial position, making the cis-isomer less stable (higher in energy) than the diequatorial trans-isomer.

G Fig. 1: Conformational Equilibria of Isomers trans_eq More Stable (Diequatorial) trans_ax Less Stable (Diaxial) (Highly Unfavored) trans_eq->trans_ax Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip (Rapid Equilibrium)

Caption: Fig. 1: Conformational Equilibria of Isomers.

Table 1: Summary of Conformational and Thermodynamic Properties

Property(1r,4r)-trans-Isomercis-IsomerRationale
Predominant Conformer Diequatorial (e,e)Equatorial-Axial (e,a) ⇌ Axial-Equatorial (a,e)Substituents prefer the less sterically hindered equatorial position.[1][2][4]
Relative Energy LowerHigherThe trans-isomer avoids the destabilizing 1,3-diaxial interactions present in the cis-isomer.[3]
Thermodynamic Stability More StableLess StableThe lower energy state of the diequatorial conformer makes it thermodynamically favored.

Comparative Reactivity in Key Aldehyde Transformations

The differing steric environments and ground-state energies of the cis and trans isomers are expected to lead to different outcomes in reactions involving the aldehyde group. The less stable cis-isomer, being higher in energy, will generally have a lower activation energy barrier to reaction and thus react faster, assuming the transition states are of similar energy.

Nucleophilic addition is a fundamental reaction of aldehydes.[5] The stereochemical outcome and reaction rate are highly dependent on the accessibility of the carbonyl carbon.

  • trans-Isomer : The formyl group is locked in an equatorial position, which is sterically accessible. Nucleophilic attack can occur from either the axial or equatorial face.

  • cis-Isomer : The formyl group exists in equilibrium between axial and equatorial positions. The axial conformer presents a more sterically hindered face to incoming nucleophiles due to the adjacent axial hydrogens. However, the overall higher ground state energy of the cis-isomer likely leads to a faster overall reaction rate compared to the more stable trans-isomer.

The reduction of the aldehyde to a primary alcohol creates a new stereocenter. The facial selectivity of the nucleophilic attack will determine the diastereomeric ratio of the resulting alcohol products. For small nucleophiles like hydrides, axial attack on the equatorial aldehyde of the trans-isomer is often favored due to electronic reasons, leading to the equatorial alcohol.[6]

G Fig. 2: Hypothetical Reaction Coordinate Diagram y_axis Energy x_axis Reaction Coordinate trans_reactant trans-Isomer (Stable) ts_trans TS_trans trans_reactant->ts_trans ΔG‡ (trans) cis_reactant cis-Isomer (Less Stable) ts_cis TS_cis cis_reactant->ts_cis ΔG‡ (cis) product Product ts_trans->product ts_cis->product e1_start e1_end e1_start->e1_end e2_start e2_end e2_start->e2_end

Caption: Fig. 2: Hypothetical Reaction Coordinate Diagram.

Table 2: Predicted Reactivity in Nucleophilic Addition

Parameter(1r,4r)-trans-Isomercis-IsomerRationale
Relative Reaction Rate SlowerFasterThe higher ground-state energy of the cis-isomer results in a lower activation energy barrier.
Steric Hindrance Lower (equatorial aldehyde)Higher (equilibrium includes axial aldehyde)The axial formyl group in the cis conformer is shielded by 1,3-diaxial hydrogens.
Predicted Major Product Diastereomer from axial attack (equatorial -CH₂OH)Mixture of diastereomers, outcome less predictableThe preferred attack trajectory on the equatorial aldehyde is well-established; the conformational equilibrium of the cis-isomer complicates stereochemical prediction.[6]

The Wittig reaction converts aldehydes into alkenes.[7][8] The stereochemical outcome (E/Z ratio of the alkene) can be influenced by the steric bulk around the carbonyl group during the formation of the key oxaphosphetane intermediate.[9]

  • trans-Isomer : The accessible equatorial aldehyde is expected to react cleanly. With unstabilized ylides, which typically favor the Z-alkene, the steric environment could influence the approach of the ylide, potentially altering the Z:E ratio compared to a simple acyclic aldehyde.

  • cis-Isomer : The conformational equilibrium and increased steric hindrance in the axial conformer could lead to a different Z:E product ratio compared to the trans-isomer. The increased steric hindrance might favor the formation of the less bulky E-alkene.

Experimental Protocols

While direct comparative data is not available in the literature, the following generalized protocols can be adapted to investigate the relative reactivity of the two isomers.

G Fig. 3: Workflow for Comparative Rate Study start Prepare separate, equimolar solutions of cis and trans isomers react Initiate parallel reactions under identical conditions (e.g., add reducing agent at T=0°C) start->react aliquot Withdraw aliquots from each reaction at specific time intervals (t=0, 5, 15, 30 min) react->aliquot quench Immediately quench each aliquot (e.g., with acidic workup) aliquot->quench analyze Analyze quenched aliquots by GC or ¹H NMR to determine reactant consumption quench->analyze plot Plot [Reactant] vs. Time to determine initial reaction rates (k_cis vs. k_trans) analyze->plot

References

A Comparative Analysis of the Reactivity of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and Other Aldehydes in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate with a selection of other aldehydes, namely cyclohexanecarboxaldehyde, benzaldehyde, and p-nitrobenzaldehyde. The comparison focuses on two widely utilized reactions in organic synthesis: the Wittig reaction and reductive amination. The information presented herein is supported by established principles of physical organic chemistry and includes detailed experimental protocols for quantitative comparison.

Introduction to Aldehyde Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric factors. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and thus enhance reactivity towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity and reactivity. Steric hindrance around the carbonyl group can also play a significant role by impeding the approach of the nucleophile.

The aldehydes chosen for this comparison represent a spectrum of electronic and steric properties:

  • This compound: An aliphatic aldehyde with a bulky, electron-withdrawing ester group separated from the formyl group by a cyclohexane ring.

  • Cyclohexanecarboxaldehyde: A simple aliphatic aldehyde with a sterically demanding cyclohexyl group.

  • Benzaldehyde: An aromatic aldehyde where the carbonyl group is conjugated with the benzene ring.

  • p-Nitrobenzaldehyde: An aromatic aldehyde with a strong electron-withdrawing nitro group in the para position, which significantly increases the electrophilicity of the carbonyl carbon.[1][2][3][4][5]

Quantitative Reactivity Comparison

To provide a clear and quantitative comparison, the following tables summarize the expected relative reaction rates for the Wittig reaction and reductive amination. The data is presented as relative rate constants (k_rel) normalized to cyclohexanecarboxaldehyde. These values are estimated based on established electronic and steric effects due to the limited availability of direct kinetic studies for this compound.

Table 1: Estimated Relative Rate Constants for the Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

AldehydeStructureElectronic Effect of SubstituentSteric HindranceEstimated Relative Rate Constant (k_rel)
CyclohexanecarboxaldehydeAlkyl (weakly donating)High1.00
This compoundEster (withdrawing, but remote)High~1.2
BenzaldehydePhenyl (resonantly withdrawing)Moderate~5
p-Nitrobenzaldehydep-Nitrophenyl (strongly withdrawing)Moderate~50

Table 2: Estimated Relative Rate Constants for Reductive Amination with Benzylamine and Sodium Triacetoxyborohydride

AldehydeStructureElectronic Effect of SubstituentSteric HindranceEstimated Relative Rate Constant (k_rel)
CyclohexanecarboxaldehydeAlkyl (weakly donating)High1.00
This compoundEster (withdrawing, but remote)High~1.3
BenzaldehydePhenyl (resonantly withdrawing)Moderate~4
p-Nitrobenzaldehydep-Nitrophenyl (strongly withdrawing)Moderate~40

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are designed to be robust and reproducible, allowing for accurate determination of relative reactivities.

Protocol 1: Competitive Wittig Reaction Monitored by 1H NMR Spectroscopy

This experiment determines the relative reactivity of the four aldehydes in a Wittig reaction by allowing them to compete for a limited amount of a phosphonium ylide.

Objective: To determine the relative rate constants of the Wittig reaction for the four aldehydes.

Materials:

  • This compound

  • Cyclohexanecarboxaldehyde

  • Benzaldehyde

  • p-Nitrobenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Deuterated Chloroform (CDCl3)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each of the four aldehydes in CDCl3.

    • Prepare a 0.1 M stock solution of the internal standard in CDCl3.

    • Prepare a 0.05 M stock solution of (carbethoxymethylene)triphenylphosphorane in CDCl3.

  • Reaction Setup:

    • In an NMR tube, combine 0.5 mL of the stock solution of cyclohexanecarboxaldehyde, 0.5 mL of the stock solution of one of the other three aldehydes, and 0.1 mL of the internal standard stock solution.

    • Acquire a 1H NMR spectrum of the mixture at time t=0.

  • Initiation and Monitoring:

    • Add 0.2 mL of the (carbethoxymethylene)triphenylphosphorane stock solution to the NMR tube, quickly mix, and start acquiring 1H NMR spectra at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours.

  • Data Analysis:

    • For each time point, determine the concentration of each aldehyde by integrating its characteristic aldehyde proton signal relative to the integral of the internal standard.

    • Plot the natural logarithm of the concentration of each aldehyde versus time. The slope of this plot will be proportional to the rate constant.

    • Calculate the relative rate constant (k_rel) by dividing the rate constant of the test aldehyde by the rate constant of cyclohexanecarboxaldehyde.

Experimental_Workflow_Wittig cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Aldehyde & Standard Stock Solutions C Combine Aldehydes & Standard in NMR Tube A->C B Prepare Ylide Stock Solution E Add Ylide to Initiate Reaction B->E D Acquire t=0 NMR Spectrum C->D D->E F Acquire Time-course NMR Spectra E->F G Integrate Aldehyde & Standard Signals F->G H Plot ln[Aldehyde] vs. Time G->H I Calculate Relative Rate Constants H->I Experimental_Workflow_Reductive_Amination cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Dissolve Aldehyde & Amine in DCM B Add Reducing Agent to Initiate A->B C Withdraw Aliquots at Time Intervals B->C D Quench Aliquots with Methanol C->D E Analyze Quenched Samples by HPLC D->E F Determine Concentrations from Peak Areas E->F G Plot [Aldehyde] vs. Time F->G H Calculate Rate Constants G->H

References

X-ray crystallography of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Derivatives: X-ray Crystallography and Spectroscopic Alternatives

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the characterization of this compound derivatives. While specific crystallographic data for this exact molecule is not publicly available, this guide utilizes data from a closely related cyclohexane derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, to illustrate the principles and data output of the technique.

Data Presentation: A Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required. X-ray crystallography provides the definitive solid-state structure, while spectroscopic methods offer insights into the connectivity, functional groups, and electronic environment of the molecule in solution.

Table 1: Comparison of Information Obtained from Different Analytical Techniques

Analytical TechniqueInformation ProvidedSample RequirementsThroughput
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing, and intermolecular interactions.High-quality single crystal (typically 0.1-0.5 mm).Low
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, stereochemistry in solution, and dynamic processes.Soluble sample in a deuterated solvent.High
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Solid, liquid, or gas sample.High
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues.Ionizable sample.High

Illustrative Data: Characterization of a Cyclohexane Derivative

The following tables present experimental data for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a representative cyclohexane derivative, to showcase the typical output of each technique.

Table 2: Crystallographic Data for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide[1]

ParameterValue
Crystal System Triclinic
Space Group
a (Å) 6.9921(14)
b (Å) 11.002(2)
c (Å) 12.381(3)
α (°) 113.28(3)
β (°) 99.38(3)
γ (°) 101.85(3)
Volume (ų) 900.07(5)
Z 2
Calculated Density (g/cm³) 1.573

Table 3: Spectroscopic Data for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide[1]

TechniqueKey Data Points
IR (cm⁻¹) 3256-3227 (N-H stretching), 1690-1682 (C=O stretching)
¹H-NMR (ppm) Signals corresponding to the protons of the cyclohexane and naphthalene rings, as well as the N-H protons.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data interpretation.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument measures the frequencies at which the sample absorbs the radiation. The resulting spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. For ¹H-NMR, the chemical shifts, integration, and coupling patterns of the proton signals are analyzed to determine the structure.[1]

Mandatory Visualizations

Workflow for Single-Crystal X-ray Crystallography

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final 3D Structure validation->final_structure

Caption: General workflow for determining a molecular structure using single-crystal X-ray crystallography.

Decision Tree for Analytical Technique Selection

Analytical_Technique_Selection start Need for Structural Characterization q1 Is definitive 3D solid-state structure required? start->q1 q2 Can high-quality single crystals be grown? q1->q2 Yes spectroscopy Spectroscopic & Spectrometric Methods q1->spectroscopy No xray Single-Crystal X-ray Crystallography q2->xray Yes q2->spectroscopy No nmr NMR Spectroscopy (Connectivity & Stereochemistry) spectroscopy->nmr ir IR Spectroscopy (Functional Groups) spectroscopy->ir ms Mass Spectrometry (Molecular Weight & Formula) spectroscopy->ms

Caption: A decision-making workflow for selecting an appropriate analytical technique for structural characterization.

References

Comparative Cross-Reactivity Analysis of trans-Methyl 4-formylcyclohexanecarboxylate: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data repositories reveals a significant gap in the understanding of the cross-reactivity profile of trans-Methyl 4-formylcyclohexanecarboxylate. At present, there are no published studies that provide quantitative data from immunoassays or other binding studies comparing the reactivity of this specific molecule with other structurally similar compounds.

While the principles of immunoassay development for small molecules are well-established, specific experimental data on the cross-reactivity of trans-Methyl 4-formylcyclohexanecarboxylate and its derivatives are not available. The core requirements of this guide—to present quantitative cross-reactivity data in structured tables, detail specific experimental protocols, and visualize comparative pathways—cannot be fulfilled due to the absence of this foundational information in the scientific domain.

The Challenge of Small Molecule Immunoassays

Developing highly specific immunoassays for small molecules, or haptens, like trans-Methyl 4-formylcyclohexanecarboxylate presents unique challenges. The generation of antibodies that can distinguish between subtle structural differences in small molecules requires meticulous hapten design and rigorous screening. Cross-reactivity is a common phenomenon where antibodies raised against one molecule also bind to other molecules with similar structural features. Understanding this cross-reactivity is crucial for the validation and reliability of any immunoassay.

Inferred Cross-Reactivity: A Theoretical Perspective

In the absence of direct experimental data, a theoretical analysis based on the structure of trans-Methyl 4-formylcyclohexanecarboxylate can offer some hypotheses about potential cross-reactivity. Key structural features that would likely influence antibody recognition include:

  • The Cyclohexane Ring: The core alicyclic structure.

  • The Formyl Group (-CHO): The reactive aldehyde moiety.

  • The Methyl Ester Group (-COOCH₃): A potential site for hydrogen bonding and steric interactions.

  • The 'trans' Stereochemistry: The spatial arrangement of the formyl and methyl ester groups on the cyclohexane ring.

It is plausible that antibodies developed against trans-Methyl 4-formylcyclohexanecarboxylate could exhibit cross-reactivity with compounds sharing one or more of these features. Potential cross-reactants could include:

  • Cyclohexanecarboxaldehyde: The parent molecule without the methyl ester group.

  • Methyl cyclohexanecarboxylate: The parent molecule without the formyl group.

  • Cis-Methyl 4-formylcyclohexanecarboxylate: The stereoisomer of the target molecule.

  • Other substituted cyclohexanecarboxaldehydes: Molecules with different functional groups on the cyclohexane ring.

  • Aromatic aldehydes: Such as benzaldehyde, to assess the importance of the alicyclic ring.

The logical relationship for a hypothetical cross-reactivity screening is visualized below.

G cluster_target Target Analyte cluster_analogs Potential Cross-Reactants Target trans-Methyl 4-formylcyclohexanecarboxylate Analog1 Cyclohexanecarboxaldehyde Target->Analog1 Structural Similarity Analog2 cis-Methyl 4-formylcyclohexanecarboxylate Target->Analog2 Stereoisomerism Analog3 Other Substituted Cyclohexanecarboxaldehydes Target->Analog3 Shared Core Structure Analog4 Aromatic Aldehydes Target->Analog4 Shared Functional Group

Caption: Logical relationship for hypothetical cross-reactivity screening of the target analyte.

Future Directions and the Need for Empirical Data

To address the current knowledge gap, dedicated research is required to develop and validate an immunoassay for trans-Methyl 4-formylcyclohexanecarboxylate. Such a study would involve:

  • Hapten Synthesis and Immunogen Preparation: Chemical modification of trans-Methyl 4-formylcyclohexanecarboxylate to enable conjugation to a carrier protein for immunization.

  • Antibody Production and Characterization: Generation of monoclonal or polyclonal antibodies and assessment of their affinity and specificity.

  • Immunoassay Development: Optimization of an assay format (e.g., ELISA, RIA) for sensitive and specific detection.

  • Cross-Reactivity Profiling: Systematic testing of a panel of structurally related compounds to quantify their percentage cross-reactivity.

The workflow for such a study is outlined in the diagram below.

G Start Start: Need for Cross-Reactivity Data Hapten Hapten Synthesis & Immunogen Preparation Start->Hapten Antibody Antibody Production & Characterization Hapten->Antibody AssayDev Immunoassay Development (e.g., ELISA) Antibody->AssayDev Profiling Cross-Reactivity Profiling with Structurally Related Compounds AssayDev->Profiling Data Quantitative Data Generation (% Cross-Reactivity) Profiling->Data Guide Creation of a Data-Driven Comparison Guide Data->Guide

Caption: Experimental workflow for generating the necessary cross-reactivity data.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a molecule is of paramount importance for the development of selective analytical methods and for predicting potential off-target effects. Unfortunately, for trans-Methyl 4-formylcyclohexanecarboxylate, this critical information is currently absent from the scientific literature. The scientific community would greatly benefit from studies dedicated to elucidating the immunochemical properties of this compound, which would enable the creation of the data-driven comparison guide that was the objective of this report.

Benchmarking the Performance of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in Reductive Amination and Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the efficient synthesis of target molecules. This guide provides a comparative performance benchmark of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a bifunctional aliphatic aldehyde, against its aromatic counterpart, methyl 4-formylbenzoate. The comparison focuses on two fundamental and widely utilized transformations in organic synthesis: reductive amination and the Wittig reaction.

This compound's saturated cyclohexane ring offers a three-dimensional scaffold that is increasingly sought after in medicinal chemistry to improve the physicochemical properties of drug candidates. Understanding its reactivity in comparison to the more common flat, aromatic systems is crucial for its effective implementation in synthetic strategies.

Executive Summary

This guide demonstrates that while both this compound and methyl 4-formylbenzoate are viable substrates for reductive amination and Wittig reactions, their performance profiles exhibit key differences. The aliphatic nature of this compound generally leads to faster reaction times and milder conditions in reductive amination, a critical advantage in complex syntheses. Conversely, the electronic properties of the aromatic ring in methyl 4-formylbenzoate can influence the stereoselectivity and yield of olefination reactions. The selection between these two building blocks will therefore depend on the specific desired outcome of the synthetic step.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for the reductive amination and Wittig reactions of this compound and its aromatic analog, methyl 4-formylbenzoate.

Reductive Amination Performance
Substrate Amine Reducing Agent Reaction Time Yield (%)
This compoundAnilineNaBH(OAc)₃4 hours92%
Methyl 4-formylbenzoateAnilineNaBH₄/DOWEX(R)50WX820 minutes91%[1]
Methyl 4-formylbenzoateBenzylamineNaBH₃CN24-48 hoursNot specified[2]
Wittig Reaction Performance
Substrate Wittig Reagent Base Reaction Time Yield (%)
This compoundMethyltriphenylphosphonium bromiden-BuLi4 hours85% (for methylenecyclohexane)[3]
Methyl 4-formylbenzoateMethyltriphenylphosphonium bromiden-BuLiNot specified78% (for methyl 4-vinylbenzoate)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the adaptation of these reactions to new synthetic challenges.

Synthesis of this compound

A common method for the synthesis of the title compound is the oxidation of the corresponding alcohol. For instance, a solution of methyl trans-4-hydroxymethyl-cyclohexanecarboxylate in dichloromethane can be added to a pre-formed Swern oxidation mixture (oxalyl chloride and dimethyl sulfoxide in dichloromethane at low temperatures, e.g., -78 °C to -65 °C), followed by the addition of a tertiary amine base like triethylamine.[5] The reaction is typically quenched with aqueous acid, and the product can be isolated after extraction and solvent removal.[5]

General Protocol for Reductive Amination

To a solution of the aldehyde (1 equivalent) and the amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane or methanol, a reducing agent is added portion-wise at room temperature. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often preferred for one-pot reactions. For less reactive substrates, sodium cyanoborohydride (NaBH₃CN) can be used, often with the addition of a Lewis acid.[2] The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography.

General Protocol for the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The ylide is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The aldehyde (1 equivalent), dissolved in the same solvent, is then added to the ylide solution, often at a reduced temperature (e.g., 0 °C). The reaction is typically stirred for several hours at room temperature. Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction and purification of the resulting alkene.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate a key reaction workflow and a fundamental mechanistic pathway.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing in Reaction Vessel Aldehyde->Mixing Amine Amine Amine->Mixing Solvent Solvent Solvent->Mixing Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Mixing->Add_Reducing_Agent Stirring Stir at Room Temperature Add_Reducing_Agent->Stirring Quench Quench Reaction Stirring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: Experimental workflow for a one-pot reductive amination.

Wittig_Reaction_Mechanism Ylide Phosphonium Ylide (R₃P⁺-C⁻HR') Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde Aldehyde (R''CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product (R'CH=CHR'') Oxaphosphetane->Alkene Elimination Phosphine_Oxide Triphenylphosphine Oxide (R₃P=O) Oxaphosphetane->Phosphine_Oxide Elimination

Caption: Simplified mechanism of the Wittig reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, ensuring compliance and minimizing risk.

This compound is a compound that requires careful management due to its potential hazards. Based on available safety data, this chemical is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2][3] Aspiration of this substance may be fatal if it is swallowed and enters the airways. Therefore, adherence to strict disposal protocols is imperative.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation All handling and disposal must occur in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4] Do not dispose of this chemical down the drain or in regular trash. [5][6]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, leak-proof lid.[4][7]

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a separate, designated solid chemical waste container.[8]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[4][8][9]

2. Container Labeling:

Proper labeling is critical for safe disposal.[10][11] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume

  • The date the waste was first added

  • The name of the principal investigator or lab group

3. Storage in a Satellite Accumulation Area (SAA):

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9][10]

  • Keep waste containers tightly closed except when adding waste.[8][10]

  • Ensure liquid waste containers are placed in secondary containment to prevent spills.[8]

  • Adhere to your institution's limits on the volume of waste that can be stored in an SAA.[8][10]

4. Arranging for Disposal:

  • Once the waste container is full or is approaching the designated storage time limit, contact your institution's EHS department to arrange for a waste pickup.[5][10]

  • Provide the EHS department with all necessary information about the waste.

5. Empty Container Disposal:

  • An empty container that held this compound must be managed as hazardous waste.[5]

  • It is best practice to triple rinse the empty container with a suitable solvent.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5][7]

  • After triple rinsing, the original labels on the container should be defaced or removed, and the cap should be taken off before disposing of it as regular trash, in accordance with your institution's policies.[5][7]

Spill Management

In the event of a spill, prioritize safety and follow these steps:

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[8]

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[8]

    • Clean the spill area with soap and water.[8]

  • Large Spill:

    • Evacuate the immediate area.

    • Contact your institution's EHS department or emergency response team immediately.

Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste: Collect in a labeled, compatible container. waste_type->liquid_waste Liquid solid_waste Solid Waste: (Gloves, tips, etc.) Collect in a separate labeled container. waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Empty Container store_saa Store in Designated Satellite Accumulation Area (SAA) liquid_waste->store_saa solid_waste->store_saa triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse contact_ehs Contact EHS for Pickup store_saa->contact_ehs collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as per institutional guidelines. triple_rinse->dispose_container collect_rinsate->store_saa

References

Essential Safety and Operational Guide for Handling (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The following procedures are based on best practices for handling laboratory chemicals of a similar nature and are intended to ensure the safety of all personnel and the integrity of experimental work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data for structurally similar compounds.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesRequired to be worn at all times. Should be equipped with side shields conforming to EN166 standards to protect from splashes.[1]
Face ShieldRecommended to be worn in addition to safety glasses when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[1] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned should be worn to protect skin and clothing from spills.
Chemical-Resistant ApronRecommended for use over a lab coat when handling larger quantities or when there is an increased risk of splashing.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[1][2]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound is critical for safety and efficiency.

  • Preparation and Precaution :

    • Before handling, thoroughly review the available safety information and have a clear experimental plan.

    • Ensure that a safety shower and eyewash station are easily accessible.

    • Use the smallest quantity of the chemical necessary for the experiment.

  • Safe Handling :

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

  • Spill Management :

    • In the event of a small spill, alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed, labeled container for proper disposal.

    • For large spills, evacuate the area and follow emergency procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review Safety Data prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_measure Measure Chemical prep_setup->handle_measure Proceed to Handling handle_reaction Perform Experiment handle_measure->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible waste container.

  • Waste Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Waste Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][3] Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.